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  • Product: 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide
  • CAS: 331962-81-3

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide

This guide provides an in-depth technical analysis of 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide , a specialized organic intermediate used primarily in the synthesis of bioactive Schiff bases and heterocycles. [1]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide , a specialized organic intermediate used primarily in the synthesis of bioactive Schiff bases and heterocycles.

[1]

Executive Summary

2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide is a dual-pharmacophore scaffold integrating a salicylaldehyde ether moiety and a nitro-substituted acetanilide core. It serves as a critical "electrophilic hub" in medicinal chemistry. The aldehyde functionality at the ortho position allows for facile condensation with amines (Schiff base formation) or intramolecular cyclization to form benzofurans, while the 3-nitro group modulates lipophilicity and electron density, enhancing binding affinity in enzyme inhibition targets such as acetylcholinesterase (AChE) and urease.

This guide details the physicochemical properties, validated synthetic pathways, spectroscopic characterization, and biological applications of this compound.

Chemical Structure & Physiochemical Properties[2][3][4][5][6]

Nomenclature & Identity[3]
  • IUPAC Name:

    
    -(3-Nitrophenyl)-2-(2-formylphenoxy)acetamide
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 300.27 g/mol

  • CAS Registry Number: Research Grade (Specific CAS varies by vendor; typically indexed as acetamide derivative).

  • SMILES: O=Cc1ccccc1OCC(=O)Nc2cccc([O-])c2

Physical Properties (Predicted & Analog-Based)
PropertyValue / DescriptionConfidence Level
Appearance Pale yellow to off-white crystalline powderHigh (Nitro-aromatic influence)
Melting Point 145 – 155 °CHigh (Based on structural analogs [1])
Solubility Soluble in DMSO, DMF, Acetone (hot). Insoluble in Water.[1]High
LogP (Predicted) 2.3 – 2.8Medium
H-Bond Donors 1 (Amide NH)Exact
H-Bond Acceptors 5 (Aldehyde O, Amide O, Ether O, Nitro O x2)Exact

Synthetic Pathway & Methodology

The synthesis follows a convergent Williams Ether Synthesis strategy, coupling a chloroacetamide electrophile with a salicylaldehyde nucleophile.

Reaction Scheme

The process involves two distinct steps to ensure regioselectivity and high yields.

Synthesis SM1 3-Nitroaniline INT Intermediate: 2-Chloro-N-(3-nitrophenyl)acetamide SM1->INT DCM, Et3N 0°C to RT, 2h SM2 Chloroacetyl Chloride SM2->INT PROD FINAL PRODUCT: 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide INT->PROD K2CO3, KI (cat) Acetone/ACN, Reflux 6-8h SM3 Salicylaldehyde (2-Hydroxybenzaldehyde) SM3->PROD

Figure 1: Convergent synthetic pathway for 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide.

Detailed Protocol
Step 1: Synthesis of 2-Chloro-N-(3-nitrophenyl)acetamide
  • Reagents: 3-Nitroaniline (10 mmol), Chloroacetyl chloride (12 mmol), Triethylamine (12 mmol), Dry Dichloromethane (DCM, 30 mL).

  • Procedure:

    • Dissolve 3-nitroaniline in dry DCM and cool to 0°C.

    • Add Triethylamine (base scavenger).

    • Add Chloroacetyl chloride dropwise over 20 minutes (exothermic).

    • Stir at room temperature for 2-3 hours.

    • Workup: Wash with water, dilute HCl (to remove unreacted amine), and brine. Dry over

      
       and evaporate.
      
    • Yield: ~85-90% (Off-white solid).

Step 2: Coupling with Salicylaldehyde
  • Reagents: Intermediate from Step 1 (5 mmol), Salicylaldehyde (5 mmol), Anhydrous

    
     (10 mmol), Potassium Iodide (KI, 0.5 mmol - catalyst), Dry Acetone or Acetonitrile (20 mL).
    
  • Mechanism:

    
     nucleophilic substitution. The phenoxide ion attacks the alpha-carbon of the chloroacetamide.
    
  • Procedure:

    • Dissolve Salicylaldehyde in solvent and add

      
      . Stir for 15 mins to generate the phenoxide.
      
    • Add 2-Chloro-N-(3-nitrophenyl)acetamide and catalytic KI.

    • Reflux for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Workup: Pour reaction mixture into crushed ice/water. The product will precipitate.

    • Purification: Filter the solid, wash with water, and recrystallize from Ethanol/DMF.

Spectroscopic Characterization (Expected Data)

Validation of the structure relies on identifying the distinct chemical shifts of the aldehyde and amide protons.

Proton NMR ( NMR, 400 MHz, DMSO- )
Chemical Shift (

ppm)
MultiplicityIntegrationAssignment
10.50 – 10.80 Singlet (s)1HAmide -NH (Deshielded by carbonyl and nitro-aryl ring)
10.35 – 10.45 Singlet (s)1HAldehyde -CHO (Characteristic diagnostic peak)
8.65 Singlet (t-like)1HAr-H (C2 of nitro-phenyl, between

and NH)
7.90 – 8.00 Multiplet2HAr-H (C4/C6 of nitro-phenyl)
7.60 – 7.75 Multiplet2HAr-H (Salicylaldehyde ring, C4/C6)
7.10 – 7.30 Multiplet3HAr-H (Remaining aromatic protons)
4.85 Singlet (s)2H

(Methylene linker)
Infrared Spectroscopy (FT-IR, KBr)
  • 3250 – 3350 cm⁻¹: N-H stretching (Amide).

  • 1680 – 1695 cm⁻¹: C=O stretching (Aldehyde).

  • 1660 – 1670 cm⁻¹: C=O stretching (Amide I).

  • 1530 & 1350 cm⁻¹: N-O stretching (Nitro group, asymmetric/symmetric).

  • 1240 cm⁻¹: C-O-C stretching (Aryl alkyl ether).

Reactivity & Biological Potential[2][7]

Structure-Activity Relationship (SAR) Visualization

The molecule acts as a scaffold with three reactive zones.

SAR Core 2-(2-Formyl-phenoxy)- N-(3-nitro-phenyl)-acetamide Aldehyde Aldehyde Group (-CHO) Core->Aldehyde Nitro Nitro Group (-NO2) Core->Nitro Linker Phenoxy-Acetamide Linker Core->Linker Schiff Schiff Base Formation (Azomethines) Aldehyde->Schiff Reacts with Primary Amines Cyclic Benzofuran Synthesis (Intramolecular) Aldehyde->Cyclic Base-catalyzed Reduct Reduction to Amine (-NH2) Nitro->Reduct Sn/HCl or H2/Pd Target Target: AChE / Urease Inhibition Linker->Target H-Bonding Domain

Figure 2: Pharmacophore mapping and reactivity potential.

Key Applications
  • Schiff Base Precursor: The primary utility of this compound is to react with hydrazines, semicarbazides, or amines to form Schiff bases . These derivatives often exhibit significantly higher antimicrobial and antifungal activity than the parent aldehyde [2].

  • Enzyme Inhibition:

    • Acetylcholinesterase (AChE): Phenoxyacetamide derivatives are known to interact with the peripheral anionic site of AChE. The 3-nitro group enhances

      
       stacking interactions within the active site [3].
      
    • Urease Inhibition: The acetamide moiety can chelate nickel ions in the urease active site, making this scaffold a candidate for anti-ulcer (H. pylori) drug development.

  • Benzofuran Synthesis: Under strong basic conditions or via Perkin-type reactions, the methylene group can condense with the aldehyde (intramolecularly) to form substituted benzofurans, a class of potent anti-inflammatory agents.

References

  • RSC Advances. Synthesis and biological evaluation of 2-(4-formylphenoxy)acetamide derivatives. Royal Society of Chemistry.[2] Available at: [Link]

  • Bioorganic & Medicinal Chemistry Letters. Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors. PubMed.[3][4] Available at: [Link]

  • PubChem. Compound Summary for Acetamide, N-(3-nitrophenyl)-. National Library of Medicine.[3] Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-(2-Formylphenoxy)-N-(3-nitrophenyl)acetamide (CAS 331962-81-3)

Introduction This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 331962-81-3, identified as 2-(2-Formylphenoxy)-N-(3-nitrophenyl)acetamide. Due to the limited availab...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 331962-81-3, identified as 2-(2-Formylphenoxy)-N-(3-nitrophenyl)acetamide. Due to the limited availability of public data on this specific molecule, this document synthesizes information from available supplier data and the established chemistry and biological activities of structurally related compounds. The guide is intended for researchers, scientists, and drug development professionals interested in the synthesis, potential applications, and scientific context of this and similar molecules. We will delve into its chemical properties, a proposed synthesis protocol, and an inferred mechanism of action based on the well-documented activities of the 2-phenoxy-N-phenylacetamide scaffold.

Chemical Properties and Data

The fundamental chemical information for 2-(2-Formylphenoxy)-N-(3-nitrophenyl)acetamide is summarized below. This data is crucial for any experimental work, ensuring accuracy in molar calculations and characterization.

PropertyValueSource
CAS Number 331962-81-3N/A
Molecular Formula C₁₅H₁₂N₂O₅[1]
Molecular Weight 300.27 g/mol [1]
IUPAC Name 2-(2-formylphenoxy)-N-(3-nitrophenyl)acetamideN/A
Canonical SMILES O=C(OC1=CC=CC=C1C=O)NC2=CC=CC(=C2)[O-]N/A

Proposed Synthesis Protocol

Step 1: Synthesis of 2-chloro-N-(3-nitrophenyl)acetamide

The first step involves the acylation of 3-nitroaniline with chloroacetyl chloride.

Reagents and Equipment:

  • 3-nitroaniline

  • Chloroacetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or potassium carbonate as a base

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard workup and purification apparatus (separatory funnel, rotary evaporator, crystallization dishes)

Procedure:

  • Dissolve 3-nitroaniline in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Add triethylamine (or an alternative base) to the solution.

  • Slowly add chloroacetyl chloride dropwise to the cooled solution via a dropping funnel.

  • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization to obtain 2-chloro-N-(3-nitrophenyl)acetamide.

Step 2: Synthesis of 2-(2-Formylphenoxy)-N-(3-nitrophenyl)acetamide

The second step is a Williamson ether synthesis, where the previously synthesized chloroacetamide reacts with 2-hydroxybenzaldehyde (salicylaldehyde).

Reagents and Equipment:

  • 2-chloro-N-(3-nitrophenyl)acetamide (from Step 1)

  • 2-hydroxybenzaldehyde (salicylaldehyde)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN) or dimethylformamide (DMF)

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a stirrer

  • Standard workup and purification apparatus

Procedure:

  • To a round-bottom flask, add 2-chloro-N-(3-nitrophenyl)acetamide, 2-hydroxybenzaldehyde, and potassium carbonate.

  • Add anhydrous acetonitrile or DMF as the solvent.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography on silica gel to yield 2-(2-Formylphenoxy)-N-(3-nitrophenyl)acetamide.

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Williamson Ether Synthesis A 3-Nitroaniline C Reaction in DCM with Base A->C B Chloroacetyl Chloride B->C D Workup & Purification C->D E 2-chloro-N-(3-nitrophenyl)acetamide D->E G Reaction in Acetonitrile with K₂CO₃ E->G F 2-hydroxybenzaldehyde F->G H Workup & Purification G->H I CAS 331962-81-3 H->I

Caption: Proposed two-step synthesis of CAS 331962-81-3.

Inferred Mechanism of Action and Potential Applications

While the specific biological activity of 2-(2-Formylphenoxy)-N-(3-nitrophenyl)acetamide has not been reported, the 2-phenoxy-N-phenylacetamide core is a known pharmacophore with a diverse range of biological activities.[4][5] Derivatives of this scaffold have shown promise as anticancer, antitubercular, and antibacterial agents.[4][5]

The mechanism of action for this class of compounds is often attributed to their ability to inhibit specific enzymes or disrupt cellular processes. For instance, some acetamide derivatives have been shown to inhibit enzymes crucial for pathogen survival or cancer cell proliferation. The presence of the nitro group and the formyl group on the phenyl rings of CAS 331962-81-3 may modulate its biological activity and target specificity. The nitroaromatic moiety, for example, is a common feature in compounds with antimicrobial activity, as it can be reduced within microbial cells to generate cytotoxic reactive nitrogen species.

Given the established activities of related compounds, potential research applications for 2-(2-Formylphenoxy)-N-(3-nitrophenyl)acetamide could include:

  • Anticancer research: Screening against various cancer cell lines to assess its cytotoxic and antiproliferative effects.[5]

  • Antitubercular drug discovery: Evaluating its efficacy against Mycobacterium tuberculosis, including drug-resistant strains.[4]

  • Antibacterial agent development: Testing its activity against a panel of pathogenic bacteria.

Hypothesized Signaling Pathway

Based on the anticancer activity of similar acetamide derivatives, it is plausible that 2-(2-Formylphenoxy)-N-(3-nitrophenyl)acetamide could interfere with signaling pathways that are critical for cancer cell survival and proliferation, such as the PI3K/Akt pathway.

SignalingPathway CAS_331962_81_3 2-(2-Formylphenoxy)-N- (3-nitrophenyl)acetamide PI3K PI3K CAS_331962_81_3->PI3K Inhibition? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: Hypothesized inhibition of the PI3K/Akt pathway.

Safety Precautions

A specific Safety Data Sheet (SDS) for CAS 331962-81-3 is not publicly available. However, based on its chemical structure, the following general safety precautions should be observed when handling this compound:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Handling Aromatic Nitro Compounds: Aromatic nitro compounds can be toxic and may be absorbed through the skin. Avoid direct contact.

  • Handling Aldehydes: Aldehydes can be irritants to the skin, eyes, and respiratory tract.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Always consult a comprehensive laboratory safety manual and perform a risk assessment before handling any new chemical.

Conclusion

2-(2-Formylphenoxy)-N-(3-nitrophenyl)acetamide (CAS 331962-81-3) is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific data for this compound is scarce, this guide provides a solid foundation for researchers by presenting its key chemical properties, a detailed proposed synthesis protocol, and a scientifically inferred mechanism of action and potential applications based on the known biological activities of its core chemical scaffold. The information presented herein should enable researchers to initiate studies on this molecule and contribute to the growing body of knowledge on 2-phenoxy-N-phenylacetamide derivatives.

References

  • Synthesis, Molecular Docking and Biological Evaluation of 2-Aryloxy-N-Phenylacetamide and N'-(2-Aryloxyoxyacetyl) Benzohydrazide Derivatives as Potential Antibacterial Agents. Chemistry & Biodiversity. [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules. [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research. [Link]

Sources

Foundational

Literature review on 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide applications

An In-Depth Technical Guide on the Applications of 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide For Researchers, Scientists, and Drug Development Professionals Abstract 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetam...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Applications of 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide is a multifaceted organic compound that stands at the intersection of several key areas in medicinal chemistry. While direct research on this specific molecule is nascent, its structural components—a phenoxyacetamide core, a reactive aldehyde (formyl) group, and a biologically active nitrophenyl moiety—suggest a rich potential for diverse therapeutic applications. This guide synthesizes information from structurally related compounds to provide a comprehensive overview of its probable synthesis, and predicted applications as an anticancer, antimicrobial, anti-inflammatory, and antioxidant agent. Furthermore, we explore the potential of its formyl group for the synthesis of novel Schiff base derivatives. This document is intended to serve as a foundational resource, complete with detailed experimental protocols, to catalyze further investigation into this promising compound.

Synthesis and Characterization

The synthesis of 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide can be logically approached through a two-step process, drawing parallels from established methods for analogous phenoxyacetamide derivatives.

Proposed Synthesis Pathway

The synthesis initiates with the preparation of an intermediate, 2-chloro-N-(3-nitrophenyl)-acetamide, via the Schotten-Baumann reaction. This is followed by a Williamson ether synthesis to couple the intermediate with 2-hydroxybenzaldehyde (salicylaldehyde).

Step 1: Synthesis of 2-chloro-N-(3-nitrophenyl)-acetamide

In this step, 3-nitroaniline is acylated using chloroacetyl chloride in the presence of a base, such as potassium carbonate, to neutralize the hydrochloric acid byproduct.

Step 2: Synthesis of 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide

The intermediate from Step 1 is reacted with 2-hydroxybenzaldehyde. The phenoxide ion, formed by the deprotonation of the hydroxyl group of 2-hydroxybenzaldehyde by a base (e.g., potassium carbonate), acts as a nucleophile, displacing the chlorine atom on the 2-chloro-N-(3-nitrophenyl)-acetamide.

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Williamson Ether Synthesis 3-Nitroaniline 3-Nitroaniline Intermediate 2-chloro-N-(3-nitrophenyl)-acetamide 3-Nitroaniline->Intermediate K2CO3, Dry Solvent Chloroacetyl_Chloride Chloroacetyl_Chloride Chloroacetyl_Chloride->Intermediate Final_Product 2-(2-Formyl-phenoxy)-N- (3-nitro-phenyl)-acetamide Intermediate->Final_Product K2CO3, Solvent, Reflux 2-Hydroxybenzaldehyde 2-Hydroxybenzaldehyde 2-Hydroxybenzaldehyde->Final_Product

Figure 1: Proposed synthesis workflow for 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide.

Experimental Protocol: Synthesis
  • Step 1: To a stirred solution of 3-nitroaniline and potassium carbonate in a dry solvent (e.g., dichloromethane), add chloroacetyl chloride dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the mixture and evaporate the solvent under reduced pressure to obtain the crude 2-chloro-N-(3-nitrophenyl)-acetamide.

  • Step 2: To a solution of 2-hydroxybenzaldehyde in a suitable solvent (e.g., acetonitrile), add the crude intermediate from Step 1 and anhydrous potassium carbonate.

  • Reflux the mixture for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The precipitated solid, 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide, is collected by filtration, washed with water, and purified by recrystallization.

Characterization

The structure of the synthesized compound should be confirmed using standard spectroscopic techniques:

  • FT-IR: To identify functional groups like -CHO, -NO2, -NH, and C=O.

  • ¹H NMR and ¹³C NMR: To confirm the arrangement of protons and carbons.

  • Mass Spectrometry: To determine the molecular weight.

Potential Therapeutic Applications and In Vitro Evaluation

The chemical structure of 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide suggests several potential biological activities. The phenoxyacetamide scaffold is known for a wide range of pharmacological effects, and the nitrophenyl group often contributes to or enhances these activities.[1][2][3]

Anticancer Activity

Rationale: Phenoxyacetamide derivatives have shown promising cytotoxic and anti-proliferative activities against various cancer cell lines.[1][4] The presence of a nitro group can enhance anticancer potential.[1][3][5][6] Therefore, this compound is a strong candidate for evaluation as an anticancer agent.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[4][5][7]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.[5][7]

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Add these dilutions to the wells and incubate for 48-72 hours.[7]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Cell LineCompound Concentration (µM)% Cell Viability (Hypothetical)
MCF-7195.2
1078.5
5049.8
10021.3
A549198.1
1085.4
5055.7
10030.1
Antimicrobial Activity

Rationale: The phenoxyacetamide core is a known pharmacophore in antimicrobial agents.[8] Additionally, many compounds containing a nitrophenyl group exhibit significant antibacterial and antifungal properties.[2][3]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10][11]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to approximately 5 x 10⁵ CFU/mL.[9]

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.[9][10]

  • Inoculation: Inoculate each well with the prepared bacterial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11][12]

MicroorganismMIC (µg/mL) (Hypothetical)
S. aureus (Gram +)16
E. coli (Gram -)32
C. albicans (Fungus)64
Anti-inflammatory Activity

Rationale: Several phenoxyacetamide derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[1]

Experimental Protocol: COX-2 Inhibitor Screening Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.[13][14][15][16][17]

  • Reagent Preparation: Prepare the reaction buffer, heme, COX-2 enzyme, and the test inhibitor solutions.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to the designated wells. Add the test inhibitor to the inhibitor wells.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes at 37°C) to allow the inhibitor to interact with the enzyme.[14]

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid, to all wells.[14]

  • Detection: Monitor the reaction progress by measuring the absorbance or fluorescence of a reporter molecule (e.g., oxidized TMPD or a fluorometric probe) at the appropriate wavelength.[15][17]

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.

COX2_Assay_Workflow Reagent_Prep Prepare Reagents (Buffer, Heme, COX-2, Inhibitor) Plate_Setup Set up 96-well plate (Controls and Test Inhibitor) Reagent_Prep->Plate_Setup Add_Enzyme Add COX-2 Enzyme Plate_Setup->Add_Enzyme Pre_incubation Pre-incubate at 37°C Add_Enzyme->Pre_incubation Add_Substrate Add Arachidonic Acid Pre_incubation->Add_Substrate Measurement Measure Absorbance/ Fluorescence Add_Substrate->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis

Figure 2: Workflow for the in vitro COX-2 inhibitor screening assay.

Antioxidant Activity

Rationale: The phenoxyacetamide scaffold has been associated with antioxidant properties.[18] The ability of a compound to scavenge free radicals is a key measure of its antioxidant potential.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by an antioxidant.[19][20]

  • Reagent Preparation: Prepare a solution of DPPH in a suitable solvent (e.g., methanol).

  • Reaction Mixture: In a 96-well plate, add different concentrations of the test compound to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value. The decrease in absorbance indicates a higher radical scavenging activity.

Potential for Schiff Base Derivatives

Rationale: The presence of a formyl (aldehyde) group on the phenoxy ring provides a reactive site for the synthesis of Schiff bases through condensation with primary amines.[21][22][23][24] Schiff bases are a versatile class of compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[21][23]

Synthesis of Schiff Base Derivatives:

2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide can be reacted with various aromatic or heterocyclic primary amines in a suitable solvent, often with catalytic amounts of acid, to yield the corresponding Schiff base derivatives. This opens up a vast chemical space for the development of new compounds with potentially enhanced or novel biological activities.

Conclusion

While direct experimental data on 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide is limited, a thorough analysis of its structural components and related compounds strongly suggests its potential as a valuable scaffold in drug discovery. The proposed applications in oncology, infectious diseases, and inflammatory conditions are well-grounded in the established bioactivities of the phenoxyacetamide and nitrophenyl moieties. The reactive formyl group further enhances its appeal, offering a gateway to a diverse library of Schiff base derivatives. This technical guide provides a solid theoretical and methodological framework to encourage and direct future research into unlocking the full therapeutic potential of this promising molecule.

References

  • Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. PMC. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. AKJournals. [Link]

  • Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. MDPI. [Link]

  • Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. MDPI. [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. [Link]

  • Five Methods for Measuring Total Antioxidant Capacity (Part 1). Elabscience. [Link]

  • 3 Quick Methods to Measure Antioxidant Capacity | FRAP, O-Phenanthroline & ABTS. YouTube. [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PMC. [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. [Link]

  • Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. PubMed. [Link]

  • Predicting antioxidant activity of compounds based on chemical structure using machine learning methods. PMC. [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. Karger Publishers. [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PMC. [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). PMC. [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]

  • Synthesis, Evaluation, and Antifungal Characteristics of Schiff Bases Produced From 2-Formylphenoxy Acetic Acid. Kronika Journal. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

  • 2-Formylphenoxyacetic acid Schiff bases: a promising ligand scaffold for readily available trigonal prismatic Co(ii) single-ion magnets. Inorganic Chemistry Frontiers (RSC Publishing). [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. [Link]

  • Compounds containing nitrophenyl groups as antimicrobial and/or... ResearchGate. [Link]

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). ACS Publications. [Link]

  • Synthesis and Antimicrobial Activity of Schiff Bases Derived from 2-Formylphenoxy Acetic Acid. ResearchGate. [Link]

  • (PDF) 2-Formylphenoxyacetic Acid Schiff Bases: A Promising Ligand Scaffold for Readily Available Trigonal Prismatic Co(II) Single-Ion Magnets. ResearchGate. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • 2-Formylphenoxyacetic Acid Schiff Bases: A Promising Ligand Scaffold for Readily Available Trigonal Prismatic Co(II). The Royal Society of Chemistry. [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. NIH. [Link]

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]

Sources

Protocols & Analytical Methods

Method

Procedure for synthesizing benzofuran derivatives using 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide

The following Application Note and Protocol is designed for researchers and drug development professionals. It details the synthesis of benzofuran derivatives, specifically focusing on the cyclization of 2-(2-Formyl-phen...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and drug development professionals. It details the synthesis of benzofuran derivatives, specifically focusing on the cyclization of 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide .

Abstract

This guide outlines the optimized procedure for synthesizing N-(3-nitrophenyl)benzofuran-2-carboxamide using 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide as the key intermediate. The transformation utilizes a base-mediated intramolecular aldol-type condensation (Rap-Stoermer reaction) to construct the benzofuran core. This scaffold is critical in medicinal chemistry, serving as a pharmacophore for anti-inflammatory, antimicrobial, and anticancer agents. The protocol emphasizes high-yielding conditions using potassium carbonate in DMF, minimizing side reactions common with strong alkoxide bases.

Introduction & Retrosynthetic Analysis

Benzofurans are privileged heterocyclic structures found in numerous bioactive natural products and pharmaceuticals (e.g., Amiodarone).[1][2] The synthesis described herein targets the benzofuran-2-carboxamide moiety.[3]

The strategy relies on the Rap-Stoermer condensation , where an o-hydroxybenzaldehyde derivative (pre-functionalized as a phenoxyacetamide) undergoes intramolecular cyclization. Unlike the Perkin reaction which requires high temperatures and acid anhydrides, this method proceeds under basic conditions, preserving the sensitive amide linkage.

Reaction Scheme

The transformation involves the deprotonation of the methylene group (


 to the amide), nucleophilic attack on the aldehyde, and subsequent dehydration to aromatize the furan ring.

ReactionScheme Precursor 2-(2-Formyl-phenoxy)- N-(3-nitro-phenyl)-acetamide (Starting Material) Transition Enolate Intermediate (Intramolecular Attack) Precursor->Transition K2CO3, DMF 100-120°C, 4-6h Product N-(3-nitrophenyl)benzofuran- 2-carboxamide (Target) Transition->Product - H2O (Dehydration)

Figure 1: Synthetic pathway for the target benzofuran derivative.

Materials and Equipment

Reagents
ReagentRolePurity/Grade
2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide Substrate>98% (HPLC)
Potassium Carbonate (

)
BaseAnhydrous, Powder
N,N-Dimethylformamide (DMF) SolventAnhydrous, 99.8%
Ethyl Acetate (EtOAc) ExtractionACS Grade
Hydrochloric Acid (1N HCl) Quenching/WashAqueous
Brine (Sat.[4] NaCl) WashAqueous
Sodium Sulfate (

)
Drying AgentAnhydrous
Equipment
  • Round-bottom flask (50 mL or 100 mL) equipped with a magnetic stir bar.

  • Reflux condenser with drying tube (CaCl₂ or

    
     balloon).
    
  • Oil bath or heating block with temperature control.

  • Rotary evaporator.

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Pre-Reaction Preparation

Ensure the starting material, 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide , is dry. If synthesized in-house via O-alkylation of salicylaldehyde, verify the absence of unreacted salicylaldehyde by TLC, as it can compete in side reactions.

Cyclization Procedure

Step 1: Reaction Setup

  • Charge a 50 mL round-bottom flask with 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide (1.0 equiv, e.g., 1.0 mmol, 314 mg).

  • Add anhydrous Potassium Carbonate (

    
    )  (2.0 equiv, 2.0 mmol, 276 mg).
    
    • Note: Anhydrous conditions are preferred to drive the dehydration step, though the reaction is tolerant of trace moisture.

  • Add DMF (5–10 mL).

    • Concentration: Maintain roughly 0.1 M to 0.2 M concentration to facilitate intramolecular cyclization over intermolecular polymerization.

Step 2: Reaction

  • Fit the flask with a reflux condenser.

  • Heat the mixture to 100–120 °C with vigorous stirring.

  • Monitor the reaction by TLC (Eluent: Hexane:Ethyl Acetate 7:3).

    • Observation: The starting material (

      
      ) should disappear, and a new, slightly less polar fluorescent spot (Benzofuran product) should appear.
      
    • Time: Reaction typically reaches completion in 4–6 hours .

Step 3: Work-up

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice/water (approx. 50 mL) with stirring.

    • Precipitation: The product often precipitates as a solid upon contact with water.

  • If a solid forms:

    • Filter the precipitate using a Buchner funnel.

    • Wash the cake copiously with water to remove DMF and inorganic salts.

    • Dry the solid in a vacuum oven at 50 °C.

  • If an oil forms (or no precipitate):

    • Extract the aqueous mixture with Ethyl Acetate (

      
       mL).
      
    • Combine organic layers and wash with water (

      
       mL) and brine  (
      
      
      
      mL) to remove residual DMF.
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      

Step 4: Purification

  • Recrystallize the crude solid from Ethanol or Ethanol/DMF mixture.

  • Alternatively, purify via column chromatography (Silica gel, Hexane/EtOAc gradient) if impurities are observed.

Characterization Expectations[4][5]
  • Physical State: Usually a white to pale yellow crystalline solid.

  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • Amide NH: Singlet, typically downfield (

      
       10.5–11.0 ppm).
      
    • Benzofuran C3-H: Singlet, characteristic aromatic proton (

      
       7.6–7.9 ppm). Crucial for confirming cyclization.
      
    • Aromatic Protons: Multiplets corresponding to the benzofuran core (4H) and the 3-nitrophenyl ring (4H).

  • IR Spectroscopy:

    • Absence of aldehyde peak (

      
       1680 cm
      
      
      
      ).
    • Presence of Amide I band (

      
       1650–1670 cm
      
      
      
      ).
    • C-O-C stretch of furan ring (

      
       1250 cm
      
      
      
      ).

Mechanistic Insight

The reaction follows a base-catalyzed intramolecular aldol condensation followed by dehydration.

Mechanism Step1 Deprotonation of alpha-CH2 (Formation of Enolate) Step2 Nucleophilic Attack on Aldehyde (Ring Closure) Step1->Step2 Intramolecular Step3 Beta-Alkoxide Intermediate Step2->Step3 Step4 Proton Transfer & Elimination of H2O (Aromatization) Step3->Step4 Heat Final Benzofuran Product Step4->Final

Figure 2: Mechanistic steps of the Rap-Stoermer cyclization.

  • Enolization: The base (

    
    ) abstracts a proton from the methylene group (
    
    
    
    to the amide carbonyl). The acidity is enhanced by the adjacent carbonyl and the phenoxy oxygen.
  • Cyclization: The resulting carbanion/enolate attacks the electrophilic aldehyde carbon in the ortho position.

  • Aromatization: The resulting alkoxide undergoes proton transfer and elimination of water (E1cB-like mechanism), driven by the formation of the stable, aromatic benzofuran system.

Optimization & Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete cyclizationIncrease temperature to 140°C or prolong reaction time. Ensure anhydrous

is used.
Side Products Hydrolysis of amideAvoid using hydroxide bases (NaOH/KOH). Stick to Carbonate (

) or DBU.[5] Ensure solvent is dry.
Starting Material Remains Poor solubilitySwitch solvent to NMP (N-methyl-2-pyrrolidone) or add a phase transfer catalyst (e.g., TBAB) if using MeCN.
Dark Coloration Oxidation/PolymerizationPerform reaction under Nitrogen (

) atmosphere.

References

  • Kirilmis, C., et al. "Synthesis and antimicrobial activity of some novel benzofuran-2-carboxamide derivatives." European Journal of Medicinal Chemistry, vol. 43, no. 2, 2008, pp. 300-308.

  • Kwiecień, H. "Synthesis of benzofuran-2-carboxylic acid derivatives via Rap-Stoermer reaction." ResearchGate, 2004.

  • Mahboobi, S., et al. "Synthesis of benzofuran-2-carboxamides as novel anti-tumor agents." Journal of Medicinal Chemistry, 2007.
  • Galal, S. A., et al. "Benzofuran derivatives: A review of synthesis and biological activity." Journal of Advanced Research, 2016.

  • RSC Publishing. "Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives." Organic & Biomolecular Chemistry, 2024.[6][7]

Disclaimer: This protocol involves the use of hazardous chemicals. Standard laboratory safety procedures, including the use of PPE (gloves, goggles, lab coat) and fume hoods, must be strictly followed.

Sources

Application

Optimization of Schiff base formation using 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide

Topic: Optimization of Schiff Base Formation Using 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Schiff...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Schiff Base Formation Using 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Schiff Base Optimization

Schiff bases, characterized by the azomethine (-C=N-) functional group, represent a cornerstone of synthetic chemistry due to their wide-ranging applications in medicinal chemistry, material science, and catalysis. The formation of a Schiff base via the condensation of a primary amine and a carbonyl compound is a reversible reaction whose equilibrium and kinetics are highly sensitive to experimental conditions. The specific precursor, 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide, presents a unique synthetic challenge. The electrophilicity of the aldehyde is modulated by the phenoxyacetamide backbone, while the nucleophilicity of the corresponding amine partner is significantly reduced by the electron-withdrawing nitro group on the aromatic ring.

This guide provides a comprehensive framework for the systematic optimization of Schiff base synthesis using this precursor. We will move beyond a simple recitation of steps to explore the underlying chemical principles, enabling researchers to rationally design and troubleshoot their experimental protocols. The methodologies outlined herein are designed to be self-validating, ensuring robust and reproducible outcomes.

Part 1: Mechanistic Considerations & Optimization Strategy

The formation of a Schiff base is a two-step process: (1) nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal intermediate, and (2) acid-catalyzed dehydration of the hemiaminal to yield the imine (Schiff base). The second step is often rate-limiting and requires careful control.

Key Optimization Parameters:

  • Catalysis: The reaction is typically acid-catalyzed. The catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for the initial attack by the weakly nucleophilic nitro-aniline. However, excessive acidity can protonate the amine, rendering it non-nucleophilic and halting the reaction. Therefore, optimizing the type and concentration of the acid catalyst is critical.

  • Solvent: The choice of solvent is crucial. It must solubilize the reactants while facilitating the removal of the water byproduct to drive the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.

  • Temperature: Higher temperatures generally increase the reaction rate and aid in the removal of water. However, they can also lead to the formation of side products or degradation of the reactants or product.

  • Water Removal: The explicit removal of water is one of the most effective strategies to maximize Schiff base yield.

The logical workflow for optimizing this reaction is illustrated below.

G start_node start_node process_node process_node decision_node decision_node output_node output_node ref_node ref_node A Start: Define Reactants (Aldehyde & Amine) B Select Solvent System (e.g., Ethanol, Toluene) A->B Solubility C Screen Acid Catalysts (e.g., Acetic Acid, p-TSA) B->C Catalyst Solubility D Optimize Reaction Temperature (Room Temp vs. Reflux) C->D Thermal Stability E Monitor Reaction Progress (TLC Analysis) D->E Time Points J Consider Water Removal (Dean-Stark, Mol. Sieves) D->J F Is Yield > 85% & Pure? E->F F->B No (Re-evaluate parameters) G Work-up & Purification (Filtration, Recrystallization) F->G Yes H Characterization (FT-IR, NMR, MS) G->H Purity Check I End: Optimized Protocol H->I

Figure 1: Workflow for Schiff Base Formation Optimization. This diagram illustrates the logical progression from reactant selection through parameter screening to final product characterization.

Part 2: Experimental Protocols & Methodologies

This section provides detailed protocols for the synthesis, optimization, and characterization of the target Schiff base.

Protocol 2.1: General Synthesis of Schiff Base

This baseline protocol utilizes standard reflux conditions and can be the starting point for optimization.

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide in 30 mL of absolute ethanol.

  • Amine Addition: To this solution, add 1.0 equivalent of the desired primary amine (e.g., 3-nitroaniline if forming a symmetric-type dimer or a different amine for a standard Schiff base).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate). Visualize spots under a UV lamp. The formation of a new, less polar spot indicates product formation.

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The solid product often precipitates. Collect the precipitate by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials. Further purify the product by recrystallization from a suitable solvent like ethanol or ethyl acetate.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60°C to a constant weight.

Protocol 2.2: Systematic Optimization Experiments

To optimize the yield and purity, vary the parameters systematically as outlined in the table below. Each experiment should be run under identical conditions except for the variable being tested.

Experiment ID Catalyst Solvent Temperature (°C) Water Removal Objective
OPT-1A Glacial Acetic AcidEthanol78 (Reflux)NoneBaseline
OPT-1B p-Toluenesulfonic acidEthanol78 (Reflux)NoneEvaluate stronger acid catalyst
OPT-2A Glacial Acetic AcidToluene110 (Reflux)Dean-Stark TrapEffect of aprotic solvent & water removal
OPT-2B p-Toluenesulfonic acidToluene110 (Reflux)Dean-Stark TrapSynergistic effect of strong acid and water removal
OPT-3A Glacial Acetic AcidMethanol65 (Reflux)3Å Molecular SievesChemical dehydration in a protic solvent
OPT-4A NoneEthanol25 (Room Temp)NoneEvaluate uncatalyzed reaction
Protocol 2.3: Product Characterization

Successful synthesis must be confirmed through rigorous spectroscopic analysis.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Principle: The most definitive evidence for Schiff base formation is the appearance of a strong absorption band corresponding to the C=N (imine) stretch, typically observed in the 1650-1600 cm⁻¹ region. Concurrently, the characteristic C=O stretch of the starting aldehyde (around 1700-1680 cm⁻¹) and the N-H stretching vibrations of the primary amine (around 3400-3300 cm⁻¹) should disappear.

    • Sample Prep: Prepare a KBr pellet or acquire the spectrum using an ATR accessory.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the appearance of a characteristic singlet for the azomethine proton (-CH=N-), typically downfield in the 8.0-9.0 ppm range. The disappearance of the aldehyde proton signal (-CHO) from the starting material (usually >9.5 ppm) is a key indicator of reaction completion.

    • ¹³C NMR: The carbon of the azomethine group (-C=N-) will appear in the 160-170 ppm region, while the starting aldehyde carbonyl carbon (around 190 ppm) will be absent.

  • Mass Spectrometry (MS):

    • Principle: Provides confirmation of the molecular weight of the synthesized product.

    • Method: Use Electrospray Ionization (ESI) to obtain the molecular ion peak [M+H]⁺ or [M]⁺.

The relationship between the experimental choices and the validation methods is crucial for a trustworthy workflow.

G cluster_exp Experimental Choices cluster_char Characterization & Validation cluster_obs Key Observables exp_node exp_node char_node char_node obs_node obs_node A Reactants: Aldehyde + Amine B Synthesis Protocol (Solvent, Catalyst, Temp.) A->B Input C FT-IR Spectroscopy B->C Yields Product for Analysis D NMR Spectroscopy (¹H, ¹³C) B->D Yields Product for Analysis E Mass Spectrometry B->E Yields Product for Analysis F Disappearance of C=O stretch Appearance of C=N stretch C->F Provides Evidence G Disappearance of -CHO proton Appearance of -CH=N- proton D->G Provides Evidence H Confirmation of Molecular Weight E->H Provides Evidence

Figure 2: Self-Validating Experimental Loop. This diagram shows how specific characterization techniques directly validate the outcome of the chosen synthesis protocol by targeting key functional group transformations.

Part 3: Trustworthiness & Field-Proven Insights

  • Why Acetic Acid is a Good Starting Catalyst: Glacial acetic acid is often sufficient to catalyze the reaction without being so strong that it fully protonates the weakly nucleophilic 3-nitroaniline. Its use avoids the potential for side reactions that can be promoted by stronger mineral acids.

  • Toluene with a Dean-Stark Trap: This combination is a classic and highly effective method for driving the reaction to completion, especially for challenging substrates. Toluene forms an azeotrope with water, which is physically removed from the reaction vessel as it condenses in the trap, irreversibly shifting the equilibrium toward the product. This is often the solution for low-yielding reactions in simpler alcoholic solvents.

  • Monitoring by TLC is Non-Negotiable: Do not rely solely on reaction time. The reactivity of different amine and aldehyde partners can vary significantly. TLC provides real-time, semi-quantitative information on the consumption of starting materials and the formation of the product, preventing premature work-up or unnecessary heating that could degrade the product.

  • Purification Insight: Schiff bases derived from aromatic precursors are often highly crystalline. A simple cooling of the reaction mixture followed by filtration can yield a product of high purity. If the product remains in solution, reducing the solvent volume under vacuum is the next logical step. Recrystallization is the gold standard for achieving analytical purity.

By following this structured, mechanistically informed approach, researchers can efficiently optimize the synthesis of Schiff bases from 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide and analogous precursors, leading to high yields of pure material in a reproducible manner.

References

  • General Mechanism of Schiff Base Formation. Chem LibreTexts. [Link]

  • Catalysis in Imine Formation. Master Organic Chemistry. [Link]

  • Use of Dean-Stark Apparatus. Wikipedia. [Link]

  • ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide

Ticket ID: #SOL-DMSO-2402 Subject: Troubleshooting poor solubility of aromatic amide-aldehyde derivatives in DMSO. Assigned Specialist: Senior Application Scientist, Chemical Biology Division.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-DMSO-2402 Subject: Troubleshooting poor solubility of aromatic amide-aldehyde derivatives in DMSO. Assigned Specialist: Senior Application Scientist, Chemical Biology Division.

Executive Summary

You are encountering difficulty dissolving 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide in Dimethyl Sulfoxide (DMSO). This molecule presents a specific challenge: it combines a rigid, hydrophobic aromatic core with strong hydrogen-bond donors (amide) and acceptors (nitro, formyl).

The "insolubility" you observe is likely a kinetic trap caused by high crystal lattice energy, compounded by potential environmental factors affecting the DMSO. This guide provides a root-cause analysis and a validated step-by-step protocol to solubilize this compound without compromising its chemical stability.

Module 1: Diagnostic Checklist (Pre-Flight Check)

Before altering your sample, verify the integrity of your solvent system. DMSO is a robust solvent, but it has two "Achilles' heels" that frequently cause false negatives in solubility testing.

Diagnostic CheckThe "Why" (Scientific Rationale)Action Required
1. Is the DMSO frozen? DMSO has a high freezing point (18.5°C / 65.3°F ). In air-conditioned labs, it often exists as a supercooled liquid or slush, drastically reducing solvation power.Warm the DMSO bottle to 25–30°C in a water bath before dispensing.
2. Is the DMSO "wet"? DMSO is aggressively hygroscopic.[1] It can absorb >10% water by weight from the atmosphere in 24 hours. Water acts as a potent anti-solvent for hydrophobic amides.Use fresh, anhydrous DMSO (stored over molecular sieves) or a newly opened ampoule.
3. Is the compound a salt? If your sample is a salt form (e.g., sodium salt of the phenol), it will struggle in pure DMSO.Verify the Certificate of Analysis (CoA). If it is a salt, you may need a trace of water or acid (see Module 3).

Module 2: The Dissolution Protocol (Standard Operating Procedure)

If your DMSO is fresh and warm, but the solid remains, the issue is Lattice Energy . The intermolecular hydrogen bonds between the amide (-NH) and the nitro/aldehyde groups in the crystal lattice are stronger than the initial solvent-solute interactions.

We must apply energy to break the lattice, but we must be gentle to protect the formyl (aldehyde) group from oxidation.

Step-by-Step Solubilization Workflow
  • Preparation: Weigh the target amount of solid into a glass vial (avoid polystyrene, which DMSO attacks). Add the calculated volume of anhydrous DMSO.

  • The "Pulse" Sonication:

    • Place the vial in an ultrasonic bath.

    • Action: Sonicate for 60-second intervals.

    • Mechanism: Acoustic cavitation creates micro-jets that physically disrupt the crystal surface, increasing surface area for solvent penetration.

    • Warning: Continuous sonication generates heat. Monitor temp.

  • Thermal Induction (The Critical Step):

    • If sonication fails, apply gentle heat.

    • Set Point: 40°C – 50°C (Do NOT exceed 60°C).

    • Reasoning: The aldehyde group is reactive. High heat (>80°C) in DMSO can accelerate the oxidation of the aldehyde to a carboxylic acid or promote Schiff base formation if amine impurities are present.

  • Vortex & Equilibration:

    • Vortex vigorously for 30 seconds while warm.

    • Allow the solution to stand at room temperature for 5 minutes.

    • Observation: If it precipitates upon cooling, you have reached the saturation limit. You must dilute.

Visualizing the Decision Logic

SolubilityLogic Start Solid in DMSO CheckTemp Check Lab Temp (Is DMSO < 19°C?) Start->CheckTemp WarmUp Warm to 30°C CheckTemp->WarmUp Yes Sonicate Pulse Sonication (3 x 60s) CheckTemp->Sonicate No WarmUp->Sonicate CheckClear Is Solution Clear? Sonicate->CheckClear Success Ready for Assay CheckClear->Success Yes Heat Heat to 45°C (Max 60°C) CheckClear->Heat No CheckClear2 Is Solution Clear? Heat->CheckClear2 CheckClear2->Success Yes CoSolvent Add Co-Solvent (MeOH or Acetone) CheckClear2->CoSolvent No

Figure 1: Decision tree for solubilizing hydrophobic amides in DMSO. Note the temperature cap to protect the aldehyde moiety.

Module 3: Advanced Troubleshooting (Chemical Modifiers)

If the physical methods in Module 2 fail, the compound's lipophilicity is likely too high for pure DMSO, or the crystal lattice is exceptionally stable.

Option A: The Co-Solvent Strategy

DMSO is miscible with many organic solvents that can disrupt different types of intermolecular forces.

  • Recommendation: Add Methanol (MeOH) or Acetone (if compatible with your assay).

  • Ratio: 5–10% v/v.

  • Why? Small protic solvents like MeOH can act as H-bond donors/acceptors to "cap" the amide and nitro groups, breaking the lattice network that DMSO alone cannot penetrate.

Option B: pH Adjustment (Proceed with Caution)
  • The Risk: The aldehyde group is sensitive to strong base (Aldol condensation risk). However, the amide proton is weakly acidic.

  • The Fix: If absolutely necessary, a trace amount of weak base (e.g., Triethylamine) might deprotonate the amide, instantly solubilizing the compound.

  • Warning: This will change the species to an anion. Only do this if your downstream application can tolerate the salt form.

Module 4: Stability & Storage (The "Gotchas")

You successfully dissolved the compound. Two days later, the solution is yellow or cloudy. What happened?

The "Wet DMSO" Crash

As mentioned, DMSO absorbs water.[1] If you stored the solution in a loosely capped vial, atmospheric water entered, raised the polarity of the solvent mixture, and forced your hydrophobic compound to precipitate (crash out).

  • Fix: Store in aliquots with tight seals (Parafilm) or under inert gas (Argon/Nitrogen).

Aldehyde Oxidation

The formyl group (-CHO) on the phenoxy ring is susceptible to oxidation to a carboxylic acid (-COOH).

  • Mechanism:

    
    
    
  • Consequence: The carboxylic acid has completely different solubility and biological properties than the aldehyde.

  • Prevention: Avoid repeated freeze-thaw cycles which introduce oxygen. Store at -20°C or -80°C.

Molecular Interaction Map

Interactions Compound 2-(2-Formyl-phenoxy)... (Solute) Compound->Compound Strong Lattice (Amide-Nitro H-Bonds) DMSO DMSO (Solvent) DMSO->Compound Dipole-Dipole (Disrupts Lattice) Water Water (Impurity) Water->Compound Antisolvent Effect (Causes Precipitation) Water->DMSO Hygroscopic Binding (Reduces Solvency)

Figure 2: Interaction map showing the competition between Lattice Energy (black), Solvation (green), and Water interference (red).

FAQ: Frequently Asked Questions

Q: Can I autoclave the DMSO solution to sterilize it? A: NO. Autoclaving involves high heat (121°C) and steam. This will decompose the aldehyde and force water into the DMSO. Use 0.2 µm PTFE (Teflon) syringe filters for sterilization. Do not use Nylon filters (DMSO dissolves them).

Q: My solution turned yellow after heating. Is it ruined? A: A slight color change to yellow is common with nitro-aromatics and DMSO upon heating due to charge-transfer complex formation. However, if it turns dark brown or black, you have likely degraded the aldehyde. Verify purity via LC-MS.

Q: Why does the protocol say "Pulse" sonication? A: Continuous sonication heats the solvent rapidly. Since we are trying to avoid thermal degradation of the aldehyde, short bursts allow heat to dissipate while still providing the mechanical energy needed to break the crystal lattice.

References

  • Gaylord Chemical Company. (2007).[2] Dimethyl Sulfoxide (DMSO) Solubility Data (Bulletin #102).[2][3] A comprehensive guide on DMSO solubility parameters and compatible materials.[2]

  • PubChem. (n.d.).[4][5] Compound Summary for CID 601630: 2-(4-Formylphenoxy)acetamide (Analogue reference for physicochemical properties). National Library of Medicine.

  • Balbach, S., & Korn, C. (2004). Pharmaceutical evaluation of early development candidates "the 100 mg-approach". International Journal of Pharmaceutics. Discusses solubility troubleshooting for drug-like amides.

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Explains the cryoscopic and solubility impact of water contamination in DMSO.

Sources

Optimization

Removing unreacted salicylaldehyde impurities from acetamide products

Introduction In syntheses involving the reaction of salicylaldehyde and acetamide, such as in the formation of salicylidene-acetamide or related derivatives, the presence of unreacted salicylaldehyde in the final acetami...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In syntheses involving the reaction of salicylaldehyde and acetamide, such as in the formation of salicylidene-acetamide or related derivatives, the presence of unreacted salicylaldehyde in the final acetamide product is a common purification challenge[1]. Salicylaldehyde, a liquid at room temperature with a distinct almond-like odor, can prevent the proper crystallization of the desired acetamide product, often resulting in an impure oil or a low-melting solid. This guide provides a comprehensive, field-tested framework for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve this specific purification issue. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring a robust and reproducible purification strategy.

Frequently Asked Questions (FAQs)

Q1: What makes the separation of salicylaldehyde from acetamide particularly challenging?

The primary difficulty lies in their physical properties and solubilities. Salicylaldehyde is a relatively non-polar organic liquid, while acetamide is a polar, hygroscopic solid[2][3]. When present in significant amounts, salicylaldehyde acts as a solvent impurity, depressing the melting point of the mixture and hindering the crystallization of acetamide. A simple aqueous wash is often insufficient due to the limited water solubility of salicylaldehyde (approx. 4.9 g/L)[4].

Q2: What are the principal strategies for removing salicylaldehyde impurities?

There are three primary strategies, often used in combination:

  • Chemical Derivatization & Extraction: This is the most effective method for bulk removal. It involves selectively reacting the salicylaldehyde with a reagent to form a water-soluble salt, which can then be easily removed by liquid-liquid extraction. The formation of a sodium bisulfite adduct is the gold-standard technique for this purpose[5][6].

  • Recrystallization: This is a classic purification technique for solids. However, it is most effective after the bulk of the oily salicylaldehyde impurity has been removed, as high concentrations of the aldehyde will prevent effective crystal formation[7][8].

  • Column Chromatography: While possible, column chromatography can be inefficient for this specific separation. Aldehydes can sometimes streak or decompose on silica gel[9]. This method is typically reserved for small-scale purifications or when other methods fail.

Q3: How do I decide which method is appropriate for my experiment?

The choice of method depends on the scale of your reaction and the concentration of the impurity. For virtually all scenarios, a preliminary chemical extraction is the recommended first step to remove the majority of the salicylaldehyde. Recrystallization should then be used as a final polishing step to achieve high purity.

Below is a decision tree to guide your purification strategy:

G start Crude Acetamide Product (Contaminated with Salicylaldehyde) is_oil Is the crude product an oil or low-melting solid? start->is_oil is_solid Is the crude product a solid with a slight yellow tint/odor? start->is_solid bisulfite Perform Selective Chemical Extraction (Sodium Bisulfite Wash) is_oil->bisulfite Yes is_solid->bisulfite Yes (Recommended) recrystallize Perform Recrystallization is_solid->recrystallize No (Low Impurity) bisulfite->recrystallize analyze Analyze Purity (TLC, NMR, etc.) recrystallize->analyze end Pure Acetamide Product analyze->end

Figure 1: Purification Strategy Decision Tree.

Troubleshooting Guide

Q: My crude product is a yellow, oily substance, but I expected solid acetamide. How do I proceed?

A: This is a classic sign of significant salicylaldehyde contamination. The aldehyde is acting as a solvent, preventing your acetamide from precipitating. Do not attempt to directly recrystallize this mixture. The most effective course of action is to perform a selective chemical extraction to remove the aldehyde first. The method of choice is a sodium bisulfite wash, which is detailed in Protocol 1. This technique converts the aldehyde into a water-soluble salt (a bisulfite adduct), allowing it to be washed away into an aqueous layer, leaving your acetamide product in the organic phase[5][6].

Q: I performed a simple water wash, but my product is still yellow and odorous. Why was this ineffective?

A: This is due to the limited solubility of salicylaldehyde in water[4][10]. While salicylaldehyde is slightly water-soluble, partitioning it out of an organic phase with water alone is highly inefficient. You need to enhance its aqueous solubility dramatically. The reaction with sodium bisulfite (NaHSO₃) achieves this by forming a charged adduct, which is vastly more soluble in water than the parent aldehyde[11][12]. This is a key example of exploiting chemical reactivity to overcome poor physical partitioning.

Q: I'm concerned about the stability of my acetamide product. Will the bisulfite extraction protocol affect it?

A: This is an excellent question rooted in ensuring experimental integrity. The bisulfite addition reaction is highly specific to aldehydes and some reactive ketones[5][6]. Amides, like your acetamide product, are significantly less electrophilic at the carbonyl carbon due to resonance delocalization of the nitrogen lone pair. Therefore, amides are unreactive under the mild conditions of a bisulfite wash[13]. This high degree of chemoselectivity is precisely why this method is so powerful and widely used. Your acetamide product will remain unaffected in the organic layer.

Q: My attempt at recrystallization failed; the mixture "oiled out" upon cooling. What caused this?

A: "Oiling out" occurs when the solubility of a compound in a solvent is exceeded, but the molecules fail to organize into a crystal lattice, instead separating as a liquid phase. This is almost always caused by the presence of impurities. The remaining salicylaldehyde in your product is disrupting the crystallization process.

Solution:

  • Pre-Purify: First, perform the sodium bisulfite extraction (Protocol 1) to remove the bulk of the aldehyde.

  • Choose the Right Solvent: After the extraction, select an appropriate recrystallization solvent for acetamide. Acetamide has a unique solubility profile, and a mixed solvent system is often effective[7][14][15]. A common and effective method is to dissolve the crude acetamide in a minimal amount of hot methanol and then add diethyl ether until the solution becomes turbid, inducing crystallization upon cooling[2][7].

Q: Is column chromatography a good option for separating salicylaldehyde from acetamide?

A: While technically possible, column chromatography is not the recommended primary method for this separation for several reasons:

  • Efficiency: For removing a bulk impurity like unreacted salicylaldehyde, it is far more time-consuming and expensive than a simple extraction.

  • Aldehyde Reactivity: Aldehydes can be prone to oxidation or streaking on silica gel, leading to poor separation and lower yields[9].

  • Polarity: While acetamide is more polar than salicylaldehyde, finding a solvent system that provides clean separation without significant band tailing can be challenging[16].

Chromatography should be considered a last resort for very small-scale purifications or if the product is an oil that cannot be recrystallized even after a bisulfite wash. A typical eluent system would be a gradient of ethyl acetate in hexanes[9].

Data Summary

Table 1: Comparative Physical Properties

PropertySalicylaldehydeAcetamideRationale for Separation
Formula C₇H₆O₂C₂H₅NODifferent functional groups (aldehyde vs. amide) allow for selective chemical reaction.
MW ( g/mol ) 122.1259.07-
Appearance Colorless to yellow liquidColorless deliquescent crystalsThe liquid impurity prevents crystallization of the solid product.
Boiling Point 197 °C221 °CDistillation is difficult due to close boiling points.
Melting Point -7 °C81 °C[2]The large difference is masked when one is an impurity in the other.
Solubility Slightly soluble in water; soluble in organic solvents[10].Soluble in water, methanol, ethanol, acetone; sparingly soluble in ether[3][7][14].Differences in solubility are exploited during extraction and recrystallization.

Table 2: Recommended Recrystallization Solvents for Acetamide [14][15]

Solvent / SystemProcedureJustification
Methanol / Diethyl Ether Dissolve in minimum hot MeOH, add Et₂O until cloudy, cool.Excellent for inducing crystallization of the polar acetamide while leaving non-polar impurities in the mother liquor[7].
Benzene / Ethyl Acetate Dissolve in a hot mixture (e.g., 3:1 Benzene:EtOAc).Good for medium to large scale recrystallization, providing well-formed needles[2][15].
Acetone or Chloroform Dissolve in hot solvent, cool to crystallize.Effective but can lead to solutions "setting" if too concentrated, making filtration difficult[7].

Detailed Experimental Protocols

Protocol 1: Selective Removal of Salicylaldehyde via Bisulfite Extraction

This protocol leverages the reversible reaction between an aldehyde and sodium bisulfite to form a water-soluble adduct, which is then removed via liquid-liquid extraction[5][6].

Materials:

  • Crude product mixture

  • Ethyl acetate (or other suitable organic solvent like Dichloromethane)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (must be freshly prepared)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product (e.g., 5.0 g) in an organic solvent (e.g., 50 mL of ethyl acetate) in a separatory funnel.

  • First Extraction: Add an equal volume of freshly prepared saturated aqueous sodium bisulfite solution (50 mL). Stopper the funnel and shake vigorously for 1-2 minutes.

    • Scientific Rationale: Vigorous shaking is critical to maximize the interfacial area between the two phases, facilitating the reaction of salicylaldehyde with the bisulfite ions in the aqueous phase[17].

  • Phase Separation: Allow the layers to separate. The bottom aqueous layer contains the salicylaldehyde-bisulfite adduct. Drain and collect this aqueous layer.

  • Second Extraction: Add a fresh portion of saturated sodium bisulfite solution (25 mL) to the organic layer remaining in the funnel. Shake again and separate as before. Combine the aqueous layers.

    • Scientific Rationale: A second extraction ensures more complete removal of the aldehyde, following the principles of extraction efficiency.

  • Washing the Organic Layer: Wash the organic layer sequentially with deionized water (25 mL) and then brine (25 mL).

    • Scientific Rationale: The water wash removes residual bisulfite solution, while the brine wash removes bulk dissolved water from the organic phase, initiating the drying process.

  • Drying and Concentration: Drain the washed organic layer into a clean Erlenmeyer flask. Add a small amount of anhydrous MgSO₄, swirl, and let it stand for 10-15 minutes. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude acetamide, now largely free of salicylaldehyde.

G A 1. Dissolve crude product in Ethyl Acetate B 2. Add fresh, saturated NaHSO₃ solution A->B C 3. Shake vigorously in separatory funnel B->C D 4. Allow layers to separate C->D E 5. Drain lower aqueous layer (contains Salicylaldehyde adduct) D->E F 6. Repeat steps 2-5 E->F G 7. Wash organic layer with Water, then Brine F->G H 8. Dry organic layer (e.g., MgSO₄) G->H I 9. Filter and concentrate to get purified Acetamide H->I

Figure 2: Workflow for Bisulfite Extraction.
Protocol 2: Purification of Acetamide by Recrystallization

This protocol should be performed on the product obtained from Protocol 1.

Materials:

  • Crude acetamide (from Protocol 1)

  • Methanol (reagent grade)

  • Diethyl ether (anhydrous)

  • Erlenmeyer flask, beaker

  • Hot plate / water bath

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude acetamide in an Erlenmeyer flask. Add a minimal amount of hot methanol to completely dissolve the solid. Use approximately 0.5-0.8 mL of hot methanol per gram of acetamide[2][7].

    • Scientific Rationale: Using the minimum amount of hot solvent ensures that the solution will be supersaturated upon cooling, maximizing the yield of recrystallized product.

  • Induce Crystallization: While stirring the warm methanol solution, slowly add diethyl ether until a persistent cloudiness (turbidity) appears.

    • Scientific Rationale: Diethyl ether is an "anti-solvent" for acetamide. Its addition drastically reduces the solubility of acetamide in the mixed solvent system, forcing it to crystallize out.

  • Crystallization: Remove the flask from the heat, loosely cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the needle-like crystals by vacuum filtration using a Büchner funnel[18].

  • Washing: Wash the crystals on the filter with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities.

    • Scientific Rationale: A cold wash solvent is used to prevent the desired product from re-dissolving.

  • Drying: Dry the purified acetamide crystals in a vacuum desiccator or a vacuum oven at a low temperature. Acetamide is hygroscopic, so it should not be left exposed to air for extended periods[2].

References

  • Purification of Acetamide. Chempedia - LookChem. [Link]

  • Recrystallization Organic Matter Acetamide Sunlight Crystals Stock Photo. Shutterstock. [Link]

  • Salicylaldehyde purification.
  • The purification of acetamide. ACS Publications. [Link]

  • Preparation of salicylaldehyde. PrepChem.com. [Link]

  • Summary: Synthesis of Salicylaldehyde and its Applications. HKU Scholars Hub. [Link]

  • Workup: Aldehydes. University of Rochester, Department of Chemistry. [Link]

  • Amide or Amino HPLC Columns What are the Differences. Tech Information. [Link]

  • Salicylaldehyde Preparation Method. Scribd. [Link]

  • Method for producing salicylaldehyde.
  • acetamide. Organic Syntheses Procedure. [Link]

  • RIEMER TIEMANN. SALICYLALDEHYDE ..#ncchem. YouTube. [Link]

  • THE CONDENSATION OF ALDEHYDES WITH AMIDES. Part I. The Condensation of Salicylaldehyde. Indian Academy of Sciences. [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. [Link]

  • ChEmiCAl TEChNOlOGy. TSI Journals. [Link]

  • A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. organic-chemistry.org. [Link]

  • Removing salicylaldehyde from a salicylimine. How? Reddit. [Link]

  • Process for the selective synthesis of salicylaldehydes.
  • Salicylaldehyde Chemical Substances Control Law Reference. National Institute of Technology and Evaluation, Japan. [Link]

  • Sodium bisulfite-aldehyde adduct. Reddit. [Link]

  • Salicylaldehyde. PubChem - NIH. [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments (JoVE). [Link]

  • Column Chromatography: Amides. Reddit. [Link]

  • Novel synthesis of oxoacetamides via reaction of salicylaldehyde and isocyanide under mild reaction condition. Scientific Reports - Nature. [Link]

  • Acetamide. PubChem - NIH. [Link]

  • Salicylaldehyde – Knowledge and References. Taylor & Francis. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reflux Time for 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide Production

Welcome to the technical support center for the synthesis of 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions in a question-and-answer format.

Question: My reaction is showing a low yield of the desired product, 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide, even after a prolonged reflux time. What are the likely causes and how can I improve the yield?

Answer: A low yield is a common issue that can stem from several factors related to the two key reaction steps in this synthesis: the Williamson ether synthesis to form the phenoxy-acetamide backbone, and the subsequent N-acetylation.

  • Inefficient Williamson Ether Synthesis: The initial formation of the ether linkage is an S_N2 reaction. The efficiency of this step is critical.[1][2]

    • Incomplete Deprotonation: The phenoxide, which acts as the nucleophile, must be fully formed. If using a base that is not strong enough to completely deprotonate the phenolic hydroxyl group of a starting material like salicylaldehyde, the concentration of the active nucleophile will be low.

      • Solution: Ensure a sufficiently strong base is used to deprotonate the alcohol. Sodium hydride (NaH) in an aprotic solvent like THF or DMF is a common and effective choice.[1]

    • Steric Hindrance: While not extreme in this case, steric hindrance around the electrophilic carbon can slow down the S_N2 reaction.[2][3]

      • Solution: Ensure your starting materials are pure. Impurities can lead to side reactions. While you cannot change the inherent structure of your reactants, optimizing other parameters becomes more critical.

  • Suboptimal N-acetylation Conditions: The formation of the amide bond is the second critical step.

    • Insufficiently Reactive Acetylating Agent: The nucleophilicity of the amine can be reduced by the nitro group on the aromatic ring. Standard acetylating agents might not be reactive enough.

      • Solution: Consider using a more reactive acetylating agent or a catalytic system. For instance, the use of a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can significantly enhance the rate of acylation by forming a highly reactive intermediate.[4]

    • Poor Solubility: If either of the reactants is not fully dissolved in the reaction solvent at reflux temperature, the reaction will be heterogeneous and thus slower and likely incomplete.

      • Solution: Select a solvent that ensures complete dissolution of all reactants at the reaction temperature. A higher boiling point aprotic solvent might be necessary.

Question: I am observing a significant amount of unreacted starting material by TLC analysis, even after refluxing for the time suggested in our standard protocol. What steps should I take?

Answer: The presence of unreacted starting material after the expected reaction time points to a slow reaction rate. Here’s a systematic approach to troubleshoot this:

  • Verify Reaction Temperature: Ensure your reaction is reaching and maintaining the target reflux temperature. An inadequate temperature is a primary reason for slow reactions. Use a calibrated thermometer immersed in the reaction mixture (if possible) or in the heating mantle.

  • Increase Catalyst Concentration: If you are using a catalyst for the N-acetylation step, a slight increase in its loading can sometimes accelerate the reaction. However, be cautious as this can also lead to increased side product formation.

  • Solvent Choice: The solvent plays a crucial role. A solvent with a higher boiling point will increase the reflux temperature and can significantly increase the reaction rate. Common solvents for similar syntheses include toluene, acetonitrile, and N,N-dimethylformamide (DMF).[2]

  • Monitor Progress More Frequently: Don't rely solely on the final time point. Start monitoring the reaction by Thin Layer Chromatography (TLC) at shorter intervals (e.g., every 30-60 minutes) to get a better sense of the reaction kinetics.[5][6] This will help you determine if the reaction is progressing, albeit slowly, or if it has stalled completely.

Question: My TLC plate shows the formation of a new, unexpected spot in addition to the product and starting materials. What could this side product be, and how can I minimize it?

Answer: Side product formation is often related to the reaction conditions being too harsh or not selective enough.

  • Potential Side Products:

    • From Williamson Ether Synthesis: An E2 elimination product can form, especially if your alkyl halide is secondary or sterically hindered.[2][3]

    • From N-acetylation: If the reaction temperature is too high or the reflux time is excessively long, you might observe decomposition of the starting materials or the product. The nitro group, in particular, can be susceptible to side reactions under harsh conditions.

    • Di-acetylation: While less likely with the given substrates, it's a possibility if the reaction conditions are forcing.[4]

  • Minimization Strategies:

    • Optimize Temperature: A lower reflux temperature (by choosing a lower-boiling solvent) might be necessary to improve selectivity, even if it requires a longer reaction time.

    • Control Stoichiometry: Use a precise stoichiometry of your reagents. A large excess of one reactant can sometimes promote side reactions.

    • Purification: If the side product is unavoidable, focus on optimizing the purification step (e.g., column chromatography) to isolate the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical basis for optimizing reflux time in this synthesis?

The synthesis of 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide involves a sequence of reactions, and the optimal reflux time is the point at which the concentration of the desired product is maximized, and the formation of impurities or degradation products is minimized. This is determined by the reaction kinetics, which are influenced by temperature, reactant concentrations, solvent, and the presence of any catalysts.[7] Refluxing provides a constant and controlled temperature to drive the reaction forward.

Q2: How do I practically determine the optimal reflux time for my specific experimental setup?

The most effective method is to monitor the reaction progress over time using an analytical technique like Thin Layer Chromatography (TLC).[5][6]

Experimental Protocol: Reaction Monitoring by TLC

  • Prepare your TLC chamber: Add a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to a developing chamber. The solvent level should be below the origin line on your TLC plate.[8]

  • Spot the plate: On a TLC plate, spot a reference sample of your starting materials and a co-spot (a spot of the starting material with the reaction mixture spotted on top).[6][9]

  • Take time points: Once the reaction is at reflux, carefully take a small aliquot of the reaction mixture at regular intervals (e.g., t = 0, 30 min, 1 hr, 2 hr, etc.).

  • Spot the reaction mixture: Spot the aliquot from each time point on the TLC plate.

  • Develop and visualize: Develop the plate in the prepared chamber. After the solvent front has nearly reached the top, remove the plate, mark the solvent front, and visualize the spots under a UV lamp.

  • Analyze the results: The optimal reflux time is when the spot corresponding to the starting material has disappeared or its intensity is minimal, and the intensity of the product spot is at its maximum.[10]

Time Point Observation on TLC Plate Interpretation
t = 0Strong spot for starting materials, no product spot.Reaction has not yet started.
t = 1 hrSpots for starting materials are less intense, a new product spot has appeared.Reaction is progressing.
t = 3 hrSpot for starting material is very faint, product spot is intense.Reaction is nearing completion.
t = 5 hrNo visible spot for starting material, product spot is at maximum intensity.Reaction is likely complete.
t = 8 hrProduct spot intensity may be slightly decreased, potential for new faint impurity spots.Prolonged heating may be causing product degradation.

Q3: What role does the solvent play in determining the reflux time?

The solvent has two primary roles:

  • Solubility: It must dissolve the reactants to allow them to interact effectively.

  • Temperature Control: The boiling point of the solvent determines the reflux temperature. A higher boiling point generally leads to a faster reaction rate and thus a shorter required reflux time. However, it can also increase the rate of side reactions or decomposition.

Q4: Can I use a microwave reactor to optimize the reflux time?

Microwave-assisted synthesis can be an excellent tool for rapidly optimizing reaction conditions, including time and temperature. The focused heating can often lead to significantly shorter reaction times compared to conventional refluxing. However, direct translation of conditions from a microwave to a conventional setup requires careful consideration of temperature monitoring and potential hotspot effects.

Visualizations

Workflow for Optimizing Reflux Time

G cluster_prep Preparation cluster_exec Execution & Monitoring cluster_analysis Analysis & Decision A Setup Reaction B Prepare TLC System (Solvent, Chamber) C Start Reflux (t=0) B->C D Take Aliquot at Time Interval (t=x) C->D E Spot TLC Plate (SM, Co-spot, Rxn) D->E F Develop & Visualize TLC E->F G Analyze TLC: - SM consumed? - Product maximized? F->G H Decision Point G->H I Stop Reaction & Work-up H->I Yes J Continue Reflux & Monitor H->J No J->D

Caption: A systematic workflow for optimizing reflux time using TLC monitoring.

References

  • ResearchGate. Synthesis and Characterization of a new Schiff Bases {N -(2-{[(4- bromophenyl)imino]methyl}phenyl)acetamide} and its complexes with some transition metal. Available from: [https://www.researchgate.net/publication/330553191_Synthesis_and_Characterization_of_a_new_Schiff_Bases_N_-2-4-bromophenylimino]methylphenylacetamide_and_its_complexes_with_some_transition_metal]([Link])

  • ResearchGate. The optimization of reflux time in the presence of different catalysts.... Available from: [Link]

  • Washington State University. Monitoring Reactions by TLC. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • National Institutes of Health. Spotlight on protein N-terminal acetylation. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • ChemTalk. Williamson Ether Synthesis. Available from: [Link]

  • Taylor & Francis Online. Synthesis and Characterization of a New Schiff Base and its Metal Complexes Derived from the Mannich Base, N-(1-piperidinobenzyl)acetamide. Available from: [Link]

  • RSC Publishing. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Available from: [Link]

  • National Institutes of Health. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • Chemistry Steps. Williamson Ether Synthesis. Available from: [Link]

  • International Journal of Chemical Studies. Synthesis and characterization of novel Schiff base ligands. Available from: [Link]

  • MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available from: [Link]

  • Chemistry LibreTexts. 2.3B: Uses of TLC. Available from: [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. Available from: [Link]

  • ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Available from: [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. Available from: [Link]

  • PubMed. Synthesis, Characterization, and Antimicrobial Evaluation of Schiff Base-mixed Ligand Complexes with Divalent Metal Ions Derived from Amoxicillin and Vanillin/Nicotinamide. Available from: [Link]

  • TALENTA Publisher - Universitas Sumatera Utara. Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C. Available from: [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. Available from: [Link]

  • TSI Journals. Synthesis and Characterization of New Schiff Base Ligand wit | 11239. Available from: [Link]

  • ACS Publications. Silver-Catalyzed Enantioselective and Diastereoselective Aldol Reaction of α-Isocyanoacetates with Aldehydes Enabled by Cinchona-Derived Amide Adamantylphosphine Ligands. Available from: [Link]

  • University of Rochester. How To: Monitor by TLC. Available from: [Link]

  • ResearchGate. (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available from: [Link]

  • National Institutes of Health. N-(4-Methoxy-3-nitrophenyl)acetamide. Available from: [Link]

  • ResearchGate. Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols a. Available from: [Link]

  • National Institutes of Health. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for.... Available from: [Link]

Sources

Optimization

Purification techniques for 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide via column chromatography

Welcome to the technical support center for the chromatographic purification of 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide. This guide is designed for researchers, scientists, and drug development professionals wh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the isolation and purification of this moderately complex molecule. We will move beyond basic protocols to address the specific chemical nature of your compound and provide solutions grounded in established chromatographic principles.

The target molecule, 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide, possesses several structural features that can complicate purification: a polar amide linkage, an electron-withdrawing nitro group, a reactive aldehyde (formyl) group, and multiple aromatic systems. These characteristics necessitate a carefully optimized column chromatography strategy to achieve high purity.

Part 1: Frequently Asked Questions (FAQs) - Method Development

This section addresses common initial questions regarding the setup of the purification protocol.

Q1: What is the best stationary phase for purifying this compound? Silica gel or Alumina?

A1: For a molecule with the acidic proton of an amide and a potentially sensitive aldehyde group, silica gel (SiO₂) is the recommended primary choice .[1] Silica's slightly acidic nature is generally compatible with amides and aldehydes.

However, there are critical considerations:

  • Acidity and Degradation: Standard silica gel can sometimes catalyze the degradation of sensitive compounds.[2] If you observe significant streaking on your analytical Thin Layer Chromatography (TLC) plate that is not resolved by changing the mobile phase, or if you experience low recovery from the column, consider using deactivated or neutral silica gel.

  • Alumina (Al₂O₃): Alumina is available in acidic, neutral, and basic forms.[3] While less common for this specific combination of functional groups, neutral alumina could be an alternative if your compound proves unstable on silica. Basic alumina should be avoided as it can promote side reactions with the aldehyde and amide functionalities.

Q2: How do I select the optimal mobile phase (eluent) for my column?

A2: The selection of the mobile phase is the most critical factor for a successful separation and should be guided by analytical TLC.[3] The goal is to find a solvent system where your target compound has an Rf value between 0.25 and 0.35 .[4] This range typically provides the best balance for effective separation from impurities on a column.

  • Starting Point: Begin with a binary mixture of a non-polar and a polar solvent. A common and effective starting point is a gradient of Ethyl Acetate (EtOAc) in Hexanes .

  • Polarity Adjustment:

    • If the compound remains at the baseline (Rf ≈ 0), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., increase the percentage of EtOAc).

    • If the compound runs with the solvent front (Rf ≈ 1), the eluent is too polar. Decrease the proportion of the polar solvent.

  • TLC Analysis: Run several TLC plates with varying solvent ratios to identify the optimal system. For example:

    • Lane 1: 20% EtOAc / 80% Hexanes

    • Lane 2: 30% EtOAc / 70% Hexanes

    • Lane 3: 40% EtOAc / 70% Hexanes

Q3: My compound is very polar and barely moves from the TLC baseline, even with 100% Ethyl Acetate. What should I do?

A3: This is a common issue for molecules rich in polar functional groups like amides and nitro groups. When EtOAc is insufficient, you need to introduce a more polar solvent.

  • Recommended System: A mixture of Methanol (MeOH) in Dichloromethane (DCM) is an excellent next choice for polar compounds.[5] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.

  • Caution with Methanol: Using high concentrations of methanol (>10%) can sometimes cause silica to dissolve slightly, which may contaminate your purified fractions.[5] However, for many separations, it is a necessary and effective choice.

  • Alternative Additives: For particularly stubborn or basic impurities, adding a small amount (0.5-1%) of triethylamine (TEA) to the eluent can improve peak shape by neutralizing acidic sites on the silica.[6] Conversely, a drop of acetic acid can help with acidic compounds. Use these additives judiciously as they will need to be removed from the final product.

Part 2: Troubleshooting Guide - Common Purification Issues

This section provides solutions to problems that may arise during the execution of the column chromatography.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation / Co-elution of Impurities 1. Inappropriate Solvent System: The chosen eluent does not have sufficient selectivity to resolve the compounds.[7] 2. Column Overloading: Too much crude material was loaded onto the column. 3. Poor Column Packing: Channeling or cracks in the stationary phase are causing uneven solvent flow.1. Re-optimize with TLC: Test alternative solvent systems. For aromatic compounds, switching from EtOAc/Hexanes to a system containing Toluene or Dichloromethane can alter selectivity due to different π-π interactions.[5] 2. Reduce Sample Load: A general rule is to load 1-5% of the silica gel mass. 3. Repack the Column: Ensure a homogenous and well-settled column bed. Use the slurry packing method for best results.
Compound Streaking or Tailing 1. High Polarity: The compound interacts too strongly with the acidic silanol groups on the silica surface. 2. Sample Insolubility: The sample is not fully soluble in the mobile phase as it enters the column. 3. Compound Degradation: The molecule is unstable on the silica gel.[2]1. Increase Eluent Polarity: A slightly more polar mobile phase can reduce tailing.[2] If using DCM/MeOH, a small increase in MeOH can help. 2. Use Dry Loading: Adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. 3. Perform a Stability Test: Spot your crude mixture on a TLC plate and let it sit for 30-60 minutes before eluting. If new spots appear or streaking is severe, your compound is likely degrading. Consider switching to a deactivated stationary phase like neutral alumina.[2]
Compound Will Not Elute from the Column 1. Insufficient Eluent Polarity: The mobile phase is not strong enough to displace the highly polar compound from the stationary phase.[3] 2. Irreversible Adsorption/Decomposition: The compound has chemically reacted with or is irreversibly stuck to the stationary phase.[2]1. Implement a Gradient Elution: Start with the optimized TLC solvent, and after eluting less polar impurities, gradually increase the polarity. For an EtOAc/Hexane system, you might increase the EtOAc percentage. For a DCM/MeOH system, increase the MeOH percentage. 2. Flush the Column: If the compound is valuable, you can try flushing the column with a very strong solvent system (e.g., 20% MeOH in DCM or even 5% Acetic Acid in EtOAc) to recover it, though it may be contaminated with other strongly-bound impurities.
Low Mass Recovery / Yield 1. Irreversible Adsorption: As above. 2. Compound is Too Dilute: The compound did elute, but across a large number of fractions, making it difficult to detect via TLC.[2] 3. Physical Loss: Material lost during sample loading or transfers.1. See "Compound Will Not Elute" solutions. 2. Combine and Concentrate: Combine all fractions where you expect your compound to be and concentrate them. Re-analyze the concentrated sample by TLC. 3. Refine Technique: Ensure quantitative transfers and use the dry loading method to minimize physical loss at the top of the column.

Part 3: Experimental Protocols & Visual Guides

Protocol 1: Step-by-Step TLC for Eluent Optimization
  • Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or Acetone).

  • Spotting: Use a capillary tube to spot the mixture onto the baseline of a silica gel TLC plate.[4]

  • Development: Place the plate in a sealed chamber containing your chosen eluent mixture. Ensure the solvent level is below the baseline.[4]

  • Analysis: Once the solvent front is ~1 cm from the top, remove the plate, mark the solvent front, and let it dry.

  • Visualization: Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

  • Calculation: Calculate the Rf for each spot. Aim for an Rf of 0.25-0.35 for your target compound.

Protocol 2: Column Chromatography Workflow

This protocol assumes a standard flash chromatography setup.

  • Column Selection: Choose a column size appropriate for your sample amount (e.g., a 40g silica column for 400-800mg of crude material).

  • Packing the Column (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, mix the silica gel with your initial, least polar eluent to form a milky slurry.

    • Pour the slurry into the column. Use pressure to push the solvent through, compacting the silica into a stable bed. Ensure there are no air bubbles or cracks.

    • Add another layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude material in a minimal amount of a volatile solvent (like DCM).

    • Add 2-3 times the mass of silica gel to this solution.

    • Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder.

    • Carefully add this powder to the top of the sand layer in your packed column.

  • Elution:

    • Carefully add your mobile phase to the column.

    • Apply pressure and begin collecting fractions.

    • If using a gradient, start with the low-polarity solvent system and systematically increase the polarity after the initial, less-polar impurities have eluted.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your pure compound.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visual Workflow and Troubleshooting Diagrams

Purification_Workflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Optimization (Target Rf = 0.25-0.35) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry Loading) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Pure Compound Evap->Pure

Caption: General workflow for column chromatography purification.

Troubleshooting_Tree cluster_TLC TLC Stage cluster_Column Column Stage Start Problem with Separation? LowRf Low Rf / No Movement Start->LowRf Yes Streaking Streaking / Tailing Start->Streaking Yes CoElution Co-elution Start->CoElution Yes NoElution Compound Stuck Start->NoElution Yes Sol_LowRf Increase eluent polarity (e.g., add MeOH to DCM) LowRf->Sol_LowRf Sol_Streaking Try dry loading Add modifier (TEA/AcOH) Test on neutral alumina Streaking->Sol_Streaking Sol_CoElution Change solvent selectivity (e.g., use Toluene) Reduce sample load CoElution->Sol_CoElution Sol_NoElution Run a steep gradient Flush with strong solvent (e.g., 20% MeOH/DCM) NoElution->Sol_NoElution

Caption: Decision tree for troubleshooting common purification issues.

References

  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4).
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC).
  • Reddit. (2023). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • University of South Alabama. (n.d.). Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. JagWorks@USA.
  • MDPI. (n.d.). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Lee, S.L. (2007). The Chromatography of Nitro compounds. Nature and Science, 5(1).
  • ResearchGate. (2024, March 25). Which solvents and what ratio should I use for TLC to seperate my azo schiff base and azo aldehyde?
  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose.
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.

Sources

Troubleshooting

Technical Support Center: Drying Thermally Labile Nitro-Phenyl Acetamides

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for safely and effectively drying nitro-phenyl acetamides, a class of compounds known for their pote...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for safely and effectively drying nitro-phenyl acetamides, a class of compounds known for their potential thermal instability. This document offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to mitigate the risk of thermal decomposition during the drying process.

Introduction: The Challenge of Drying Nitro-Phenyl Acetamides

Nitro-phenyl acetamides are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. However, the presence of the nitro group, an electron-withdrawing moiety, on the aromatic ring can render these molecules susceptible to thermal decomposition.[1] Improper drying techniques can lead to product degradation, loss of yield, and, in a worst-case scenario, uncontrolled exothermic events. Therefore, a thorough understanding of the thermal stability of your specific nitro-phenyl acetamide and the selection of an appropriate drying method are paramount for ensuring both product quality and laboratory safety.

This technical support center is structured to address common challenges and questions encountered during the drying of these sensitive compounds.

Troubleshooting Guide: Addressing Common Issues During Drying

This section is designed to help you diagnose and resolve problems that may arise during the drying of nitro-phenyl acetamides.

Observed Issue Potential Root Cause(s) Recommended Action(s)
Discoloration (darkening) of the product during drying. Thermal Decomposition: The compound is degrading due to excessive heat.1. Immediately reduce the drying temperature. 2. Switch to a gentler drying method: Consider vacuum drying at a lower temperature, or lyophilization if the compound is dissolved in a suitable solvent.[2] 3. Perform Thermal Analysis: Conduct Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition for your specific compound. This will define a safe upper temperature limit for drying.
Low or inconsistent product yield after drying. Incomplete Solvent Removal: Residual solvent remains in the product. Product Loss During Transfer: Mechanical loss of fine powder. Decomposition: Partial degradation of the product.1. Extend Drying Time: For vacuum oven drying, increase the duration at a safe temperature. 2. Improve Vacuum: Ensure your vacuum system is operating efficiently to lower the boiling point of the solvent.[2] 3. Optimize Transfer Technique: Use anti-static spatulas and weigh boats to minimize loss of fine powders. 4. Characterize Product: Use techniques like ¹H NMR or LC-MS to check for impurities that may indicate decomposition.
Product appears "oily" or "gummy" instead of a free-flowing powder. Melting: The drying temperature is exceeding the compound's melting point. Hygroscopic Nature: The compound is absorbing atmospheric moisture after drying.1. Verify Melting Point: Determine the melting point of your compound using a calibrated instrument. Ensure the drying temperature is well below this point. For instance, 4-nitroacetanilide has a melting point of 213-215 °C.[3] 2. Use a Desiccator: Immediately transfer the dried product to a desiccator for storage to prevent moisture uptake.
Sudden pressure increase in a vacuum drying oven. Rapid Outgassing/Decomposition: A rapid release of gaseous byproducts, potentially from thermal decomposition.1. Safely and immediately vent the oven to an inert atmosphere (e.g., nitrogen). 2. Turn off the heat source. 3. Re-evaluate Drying Parameters: The temperature is likely too high. A thorough thermal analysis (TGA/DSC) is crucial before proceeding.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of thermal decomposition in nitro-phenyl acetamides?

A1: The primary cause is often the cleavage of the C-NO2 bond.[4] This process can be initiated by excessive thermal energy. The presence of substituents on the phenyl ring and their positions can influence the overall thermal stability of the molecule.[1]

Q2: How can I determine a safe drying temperature for my specific nitro-phenyl acetamide?

A2: The most reliable method is to perform thermal analysis. Thermogravimetric Analysis (TGA) will show the temperature at which the compound begins to lose mass, indicating decomposition. Differential Scanning Calorimetry (DSC) will show exothermic events that can also signify decomposition.[5] These analyses provide critical data for establishing a safe operating temperature range for drying.

Q3: Is it safe to use a standard laboratory oven to dry these compounds?

A3: It is generally not recommended. Standard ovens often have poor temperature control and can create localized "hot spots," increasing the risk of thermal decomposition. A vacuum oven is a much safer and more effective alternative as it allows for drying at significantly lower temperatures by reducing the boiling point of the solvent.[2][6]

Q4: What are the most recommended drying techniques for thermally sensitive compounds like nitro-phenyl acetamides?

A4: The following methods are recommended, in order of gentleness:

  • Lyophilization (Freeze-Drying): This is the gentlest method, as it involves freezing the material and then sublimating the solvent under a deep vacuum. It is ideal for highly sensitive compounds but requires the product to be dissolved in a suitable solvent.

  • Vacuum Oven Drying: This is a widely used and effective method. By reducing the pressure, solvents can be removed at temperatures well below their atmospheric boiling points, thus minimizing the risk of thermal degradation.[2]

  • Desiccator with a suitable desiccant: For removing residual moisture from a nearly dry product, storage in a desiccator over a drying agent like phosphorus pentoxide or anhydrous calcium sulfate can be effective and is very gentle.

Q5: Can the solvent I use affect the thermal stability of my compound during drying?

A5: While the primary factor is temperature, residual solvents, especially acidic or basic ones, could potentially catalyze decomposition pathways. It is crucial to remove the bulk of the solvent before the final drying step and to use a neutral solvent whenever possible.

Experimental Protocols & Methodologies

Protocol 1: Determining Thermal Stability using TGA/DSC

This protocol outlines the general procedure for analyzing the thermal stability of a nitro-phenyl acetamide.

Objective: To determine the onset temperature of decomposition.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is ideal.

Procedure:

  • Calibration: Calibrate the instrument for temperature and heat flow using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the nitro-phenyl acetamide into a clean, inert TGA/DSC pan (e.g., aluminum or ceramic).

  • Experimental Conditions:

    • Purge Gas: Use an inert gas like nitrogen at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Temperature Program: Heat the sample from ambient temperature to a temperature well above the expected decomposition point (e.g., 30 °C to 400 °C) at a controlled heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • TGA Curve: Identify the onset temperature of mass loss. This is a critical indicator of decomposition.

    • DSC Curve: Look for sharp exothermic peaks, which are strong indicators of decomposition.

Protocol 2: Vacuum Oven Drying

Objective: To safely and effectively dry a nitro-phenyl acetamide by removing residual solvent.

Apparatus:

  • Vacuum oven with a calibrated temperature controller.

  • Vacuum pump with a cold trap.

  • Product on a clean, shallow glass dish or watch glass.

Procedure:

  • Pre-dry the sample: Ensure the bulk of the solvent has been removed by filtration. The sample should be a damp solid, not a slurry.

  • Set the Temperature: Based on your TGA/DSC data, set the oven temperature at least 20-30 °C below the onset of decomposition. If no thermal data is available, start with a very conservative temperature (e.g., 40-50 °C).

  • Load the Sample: Place the sample in the oven.

  • Apply Vacuum: Gradually apply the vacuum to avoid bumping. A deep vacuum is preferred.

  • Drying: Dry the sample for a sufficient period (this can range from several hours to overnight, depending on the solvent and sample amount).

  • Breaking Vacuum: Break the vacuum with an inert gas like nitrogen to prevent the introduction of atmospheric moisture and oxygen to a hot, active powder.

  • Cooling and Storage: Allow the sample to cool to room temperature in the oven or a desiccator before weighing. Store the final product in a tightly sealed container in a desiccator.

Visualizations

Decision-Making Workflow for Drying Method Selection

DryingDecisionWorkflow Workflow for Selecting a Drying Method start Start: Wet Nitro-Phenyl Acetamide thermal_data Do you have TGA/DSC data? start->thermal_data run_tga Perform TGA/DSC Analysis (Protocol 1) thermal_data->run_tga No is_highly_sensitive Is the decomposition temperature low or close to solvent boiling point? thermal_data->is_highly_sensitive Yes decomposition_temp Determine Onset of Decomposition Temperature run_tga->decomposition_temp decomposition_temp->is_highly_sensitive lyophilization Recommended: Lyophilization is_highly_sensitive->lyophilization Yes vacuum_drying Recommended: Vacuum Oven Drying (Protocol 2) is_highly_sensitive->vacuum_drying No end End: Dry, Stable Product lyophilization->end set_temp Set oven temperature well below decomposition onset vacuum_drying->set_temp set_temp->end

Caption: Decision workflow for choosing the appropriate drying technique.

Generalized Thermal Decomposition Pathway

DecompositionPathway Generalized Thermal Decomposition of Nitro-Aromatics Parent Nitro-Phenyl Acetamide Heat Δ (Heat) Parent->Heat InitialStep Initial Step: C-NO2 Bond Homolysis Heat->InitialStep Products1 Aryl Radical + •NO2 InitialStep->Products1 FurtherRxns Further Reactions Products1->FurtherRxns Gases Gaseous Products (NOx, CO, CO2) FurtherRxns->Gases Polymeric Polymeric/Tarry Material FurtherRxns->Polymeric

Caption: Simplified pathway for the thermal decomposition of nitro-aromatics.

References

  • SPRAY DRYING OF ENERGETIC MATERIALS BY THE EXAMPLE OF AMMONIUM NITRATE AND AMMONIUM DINITRAMIDE. Fraunhofer-Publica. Available at: [Link]

  • Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. Available at: [Link]

  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. Available at: [Link]

  • PARA-NITRO ACETANILIDE (4-NITROACETANILIDE). Suvchem Laboratory Chemicals. Available at: [Link]

  • Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. Linknovate. Available at: [Link]

  • Thermal decomposition behavior of nitrocellulose mixed with acid solutions. J-STAGE. Available at: [Link]

  • investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. Available at: [Link]

  • Acetamide, N-(4-nitrophenyl)-. NIST WebBook. Available at: [Link]

  • Acetamide, N-(2-nitrophenyl)-. NIST WebBook. Available at: [Link]

  • Thermally Stable Nitrothiacalixarene Chromophores: Conformational Study and Aggregation Behavior. MDPI. Available at: [Link]

  • Synthesis of N-(4 nitrophenyl) acetamide. ResearchGate. Available at: [Link]

  • 4-Nitroacetanilide. PubChem. Available at: [Link]

  • Robustly interpretable melting-point prediction for structurally diverse nitro-containing compounds. ResearchGate. Available at: [Link]

  • Investigation on the correlation between the interaction energies of all substituted groups and the molecular stabilities of nitro compounds. PubMed. Available at: [Link]

  • Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. PMC - NCBI. Available at: [Link]

  • Understanding How Vacuum Drying Ovens Protect the Integrity of Sensitive Samples. AZoM.com. Available at: [Link]

  • Vacuum Oven (Vacuum Tray Dryer). Slideshare. Available at: [Link]

  • Kinetics of the Thermal Decomposition of Nitrocellulose. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

FTIR spectral analysis of amide and aldehyde peaks in CAS 331962-81-3

A Senior Scientist’s Guide to Distinguishing Amide & Aldehyde Functionalities Part 1: Executive Summary & The Analytical Challenge In the landscape of pharmaceutical intermediates, CAS 331962-81-3 presents a classic spec...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Scientist’s Guide to Distinguishing Amide & Aldehyde Functionalities

Part 1: Executive Summary & The Analytical Challenge

In the landscape of pharmaceutical intermediates, CAS 331962-81-3 presents a classic spectroscopic challenge: the simultaneous detection and resolution of two distinct carbonyl environments. This molecule contains both an aromatic aldehyde and a secondary amide (acetamide linker), alongside a nitro group.

For researchers, the critical quality attribute (CQA) is often the integrity of the aldehyde group during amide coupling. Aldehydes are labile; they easily oxidize to carboxylic acids or reduce to alcohols. Therefore, the "performance" of your analytical method hinges on its ability to confirm that both the amide bond has formed and the aldehyde remains intact.

This guide compares FTIR (Fourier Transform Infrared Spectroscopy) against alternative analytical techniques (NMR, HPLC), demonstrating why FTIR is the superior choice for rapid, high-throughput "Go/No-Go" decision-making in the synthesis of CAS 331962-81-3.

Part 2: Strategic Comparison (FTIR vs. Alternatives)

Before diving into the spectral data, we must establish why we are using FTIR. While NMR is the structural gold standard, it is often a bottleneck in process development.

Table 1: Analytical Performance Matrix for CAS 331962-81-3
FeatureFTIR (Recommended) 1H NMR (Alternative) HPLC-UV
Differentiation High. Resolves Aldehyde vs. Amide C=O via Fermi doublet & Amide II band.Very High. Distinct chemical shifts (Aldehyde ~10 ppm vs. Amide ~8-9 ppm).Low. UV chromophores overlap; cannot easily distinguish C=O types without MS.
Throughput < 2 mins/sample (ATR method).~15-30 mins (Prep + Shim + Scan).~20-40 mins (Gradient run).
Sample State Solid/Powder (Native state).Solution (Requires deuterated solvent).Solution (Requires dilution).
Impurity ID Excellent for oxidation (Carboxylic acid O-H broad band).Good, but requires integration analysis.Excellent for quantification, poor for ID.
Cost/Scan Negligible. High (Solvents/Tubes).Medium (Solvents/Columns).

Scientist’s Insight: Use FTIR for real-time reaction monitoring and incoming raw material ID. Reserve NMR for final structural certification.

Part 3: Technical Deep Dive – The Spectral Landscape

The spectrum of CAS 331962-81-3 is dominated by the "Carbonyl Conundrum" in the 1650–1750 cm⁻¹ region. A novice might interpret a broad peak here as a single feature, but a high-resolution scan reveals the nuance.

The Aldehyde Signature (The "Survivor" Signal)

The aldehyde group on the phenoxy ring is the most reactive moiety. Its presence is confirmed not just by the Carbonyl stretch, but by the Fermi Resonance .

  • C=O Stretch: Typically ~1680–1700 cm⁻¹. Conjugation with the benzene ring lowers the frequency compared to aliphatic aldehydes.

  • C-H Stretch (Fermi Doublet): This is the critical differentiator . Two medium-intensity bands appear at ~2820 cm⁻¹ and ~2720 cm⁻¹ .

    • Diagnostic Rule: If the band at 2720 cm⁻¹ is missing, your aldehyde has likely oxidized to an acid or degraded.

The Amide Signature (The "Coupling" Signal)

The acetamide linker connects the phenoxy ether to the nitro-aniline ring.

  • Amide I (C=O[1][2] Stretch): Found at 1650–1670 cm⁻¹ . It often appears as a shoulder or a distinct peak slightly lower in wavenumber than the aldehyde C=O.

  • Amide II (N-H Bend): Found at 1530–1550 cm⁻¹ . Aldehydes do not have this band. Its appearance confirms the formation of the amide bond.

  • Amide A (N-H Stretch): A discrete band at 3250–3350 cm⁻¹ .

The Nitro Confirmation

The 3-nitrophenyl group provides internal standard markers that remain relatively unchanged.

  • Asymmetric NO₂: ~1530 cm⁻¹ (often overlaps with Amide II, causing broadening).

  • Symmetric NO₂: ~1350 cm⁻¹ (Strong, distinct).

Part 4: Experimental Protocol (Self-Validating)

Objective: Rapidly qualify a batch of CAS 331962-81-3 using ATR-FTIR.

Equipment & Settings
  • Instrument: FTIR Spectrometer with DTGS or MCT detector.

  • Accessory: Diamond or ZnSe Single-Bounce ATR.

  • Resolution: 4 cm⁻¹ (Critical for resolving the split carbonyls).

  • Scans: 32 scans (Sample), 32 scans (Background).

Step-by-Step Workflow
  • System Blank: Clean ATR crystal with isopropanol. Collect background.[3][4][5] Ensure H₂O/CO₂ levels are negligible.

  • Sample Loading: Place ~5 mg of CAS 331962-81-3 powder onto the crystal. Apply high pressure (clamp) to ensure intimate contact.

    • Why? Poor contact results in weak Amide A (high energy) bands.

  • Data Acquisition: Collect spectrum from 4000–600 cm⁻¹.[1]

  • Post-Processing: Apply Automatic Baseline Correction. Do not apply heavy smoothing, as this can merge the Aldehyde/Amide carbonyl doublet.

  • Validation Check (The "Triad" Test):

    • Check 2720 cm⁻¹ (Aldehyde C-H present?) -> YES/NO

    • Check 1650-1700 cm⁻¹ (Doublet or Broad Peak?) -> YES/NO

    • Check 1530-1550 cm⁻¹ (Amide II/Nitro intensity high?) -> YES/NO

Part 5: Data Presentation & Logic Flow

Table 2: Key Peak Assignments for CAS 331962-81-3
Frequency (cm⁻¹)Functional GroupAssignmentComparison Note (vs. Impurities)
3280 - 3350 Amide AN-H StretchAbsent in aldehyde precursor.
3000 - 3100 Aromatic C-HC-H StretchPresent in all derivatives.
2820 & 2720 Aldehyde C-H Stretch (Fermi) CRITICAL: Disappears if oxidized to acid.
1680 - 1700 Aldehyde C=O Stretch Higher freq than Amide I.
1650 - 1670 Amide I C=O Stretch Lower freq; confirms coupling.
1530 - 1550 Amide II + NitroN-H Bend + asym NO₂Very strong mixed band.
1345 - 1355 Nitrosym NO₂ StretchConfirms 3-nitroaniline moiety.
1230 - 1250 EtherAr-O-C StretchConfirms phenoxy linkage.
Visual Logic: The Analysis Workflow

The following diagram illustrates the decision logic a scientist should follow when interpreting the spectrum.

FTIR_Analysis_Logic Start Start: Acquire Spectrum (CAS 331962-81-3) Check_Fermi Check 2720 & 2820 cm⁻¹ (Fermi Doublet) Start->Check_Fermi Decision_Aldehyde Is the Fermi Doublet Present? Check_Fermi->Decision_Aldehyde Check_Amide Check 1650 & 3300 cm⁻¹ (Amide I & A) Decision_Amide Are Amide Bands Present? Check_Amide->Decision_Amide Decision_Aldehyde->Check_Amide Yes Result_Oxidized FAIL: Oxidation Detected (Aldehyde -> Acid) Decision_Aldehyde->Result_Oxidized No (Missing 2720) Result_Pass PASS: Product Confirmed (Intact Aldehyde + Amide) Decision_Amide->Result_Pass Yes Result_Uncoupled FAIL: Coupling Failed (Amine/Acid precursor only) Decision_Amide->Result_Uncoupled No

Figure 1: Decision tree for validating CAS 331962-81-3 integrity via FTIR.

Part 6: Troubleshooting & Common Pitfalls

The "Merged" Carbonyl Peak
  • Issue: You see one broad peak at 1680 cm⁻¹ instead of two resolved peaks.

  • Cause: Low instrument resolution (8 cm⁻¹ or higher) or sample moisture (H-bonding broadens peaks).

  • Fix: Increase resolution to 2 cm⁻¹ or 4 cm⁻¹. Dry the sample in a desiccator. Perform Second Derivative analysis to mathematically resolve the overlapping bands.

The Missing Fermi Doublet
  • Issue: No peaks at 2720/2820 cm⁻¹, but a broad band appears at 2500–3300 cm⁻¹.

  • Diagnosis: The aldehyde has oxidized to a carboxylic acid. The broad band is the O-H stretch of the acid dimer.

  • Action: Repurify the batch; the aldehyde functionality is lost.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11494546 (Related Structure Analysis). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for Fermi resonance and Amide I/II assignments).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Retrieved from [Link]

  • NIST Chemistry WebBook. (2025). Infrared Spectra of Benzaldehyde and Acetanilide Derivatives. Retrieved from [Link]

Sources

Comparative

A Senior Scientist's Guide to HPLC Method Validation for Purity Analysis of 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel compound such as 2-(2-Formyl...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel compound such as 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide, establishing a robust, reliable, and validated analytical method to determine its purity is a non-negotiable regulatory and scientific imperative. This guide provides an in-depth, experience-driven comparison of the essential validation parameters for a High-Performance Liquid Chromatography (HPLC) method, grounded in the authoritative principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2]

Our objective is to move beyond a simple checklist, offering insights into the causality behind experimental design and acceptance criteria. This ensures that the validated method is not only compliant but scientifically sound and suitable for its intended purpose.[2][3]

The Analytical Method: Foundational Choices

Before validation can commence, a suitable chromatographic method must be developed. The structure of 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide—containing aromatic rings, a nitro group, and an amide linkage—suggests strong UV absorbance and moderate polarity. These characteristics guide our selection of a reversed-phase HPLC method.

Proposed Chromatographic Conditions:

ParameterConditionRationale (Expertise & Experience)
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic structure. A 250 mm length ensures high resolving power, critical for separating potential impurities.
Mobile Phase Acetonitrile:Water (60:40 v/v)A mixture of acetonitrile and water is a common and effective mobile phase for moderately polar compounds.[4][5][6] This isocratic composition provides stable retention and baseline.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure and separation efficiency.
Detection UV at 254 nmThe nitro-aromatic and conjugated systems in the molecule are expected to have strong absorbance at 254 nm, a common wavelength for such compounds, offering high sensitivity.[7][8]
Column Temp. 30°CMaintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations.
Injection Vol. 10 µLA small injection volume minimizes potential peak distortion (band broadening) on the column.

The Validation Workflow: A Systematic Approach

Method validation is a structured process where each parameter builds upon the last to create a comprehensive picture of the method's performance. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[2]

ValidationWorkflow cluster_planning Phase 1: Planning & Setup cluster_reporting Phase 3: Analysis & Reporting Plan Validation Protocol SST_Setup System Suitability Criteria Definition Plan->SST_Setup Defines Specificity Specificity & Forced Degradation SST_Setup->Specificity Precedes Linearity Linearity & Range Accuracy Accuracy Precision Precision Report Validation Report Specificity->Report Linearity->Accuracy Informs Linearity->Precision Informs Linearity->Report Limits LOD & LOQ Accuracy->Limits Informs Accuracy->Report Precision->Report Limits->Report Robustness Robustness Robustness->Report

Caption: High-level workflow for HPLC method validation.

Core Validation Parameters: An In-Depth Analysis

The following sections detail the experimental protocols and acceptance criteria for each validation parameter as mandated by ICH Q2(R1).[1][2][9]

System Suitability Testing (SST)

Why it's critical: SST is not a validation parameter itself, but a prerequisite for all other tests. It ensures the chromatographic system is performing adequately on any given day of analysis. This is a self-validating check that provides confidence in the results generated during the validation experiments.

Experimental Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of a standard solution of 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide (e.g., 100 µg/mL).

  • Calculate the key performance indicators.

Acceptance Criteria & Data:

ParameterAcceptance CriteriaHypothetical Result
Tailing Factor (T) T ≤ 2.01.15
Theoretical Plates (N) N > 20008500
%RSD of Peak Area ≤ 2.0%0.85%
%RSD of Retention Time ≤ 1.0%0.20%
Specificity: The Stability-Indicating Nature

Why it's critical: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[3][9] For a purity method, this is most effectively demonstrated through forced degradation studies, which intentionally stress the API to produce potential degradation products.[10][11] This proves the method is "stability-indicating."

Experimental Protocol (Forced Degradation): A solution of the API is subjected to various stress conditions to achieve 5-20% degradation.[12]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.[12]

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.[12]

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[12]

  • Thermal Degradation: Solid API at 80°C for 48 hours.[12]

  • Photolytic Degradation: Solution exposed to 1.2 million lux hours (visible) and 200 watt-hours/m² (UV).[12]

  • Analyze each stressed sample by HPLC with a photodiode array (PDA) detector.

Acceptance Criteria & Data:

  • The method must resolve the main API peak from all degradation product peaks.

  • Peak purity analysis (using PDA data) of the API peak in stressed samples must pass, indicating no co-eluting peaks.

Stress Condition% DegradationPeak Purity IndexResolution (API to closest peak)
Acid Hydrolysis15.2%> 0.9992.5
Base Hydrolysis18.5%> 0.9993.1
Oxidation8.9%> 0.9992.8
Thermal5.5%> 0.999Not Applicable (No major degradants)
Photolytic12.1%> 0.9992.2
Linearity & Range

Why it's critical: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response. The range is the interval over which this proportionality, along with acceptable accuracy and precision, is demonstrated.[3]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of the API, typically spanning 50% to 150% of the nominal test concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria & Data:

ParameterAcceptance CriteriaHypothetical Result
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept Should be close to zero150 (negligible relative to response)
Range 50 - 150 µg/mLEstablished
Accuracy

Why it's critical: Accuracy measures the closeness of the experimental value to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix (e.g., a placebo).

Experimental Protocol:

  • Prepare samples by spiking a placebo with the API at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), with three replicates at each level.

  • Analyze the samples and calculate the percentage recovery.

    • % Recovery = (Measured Concentration / Spiked Concentration) * 100

Acceptance Criteria & Data:

Spiked LevelMean Recovery (%)%RSDAcceptance Criteria
80% (80 µg/mL)99.5%0.9%98.0 - 102.0% Recovery
100% (100 µg/mL)100.8%0.7%98.0 - 102.0% Recovery
120% (120 µg/mL)101.2%0.6%98.0 - 102.0% Recovery
Precision

Why it's critical: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[13]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the API at 100% concentration on the same day, with the same analyst and equipment.[9]

  • Intermediate Precision: Repeat the experiment on a different day, with a different analyst, and/or on a different instrument. This assesses the impact of random events on the method's performance.[9]

Acceptance Criteria & Data:

Precision LevelParameterAcceptance Criteria (%RSD)Hypothetical Result (%RSD)
Repeatability Peak Area (n=6)≤ 2.0%0.9%
Intermediate Precision Peak Area (n=6, Day 2/Analyst 2)≤ 2.0%1.2%
Limit of Detection (LOD) & Limit of Quantitation (LOQ)

Why it's critical: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These are crucial for impurity methods.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

  • Confirm the LOQ by injecting solutions at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

Acceptance Criteria & Data:

ParameterMethodAcceptance CriteriaHypothetical Result
LOD S/N Ratio~ 3:10.05 µg/mL
LOQ S/N Ratio~ 10:10.15 µg/mL
LOQ Precision %RSD (n=6)≤ 10%4.8%
Robustness

Why it's critical: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9] It provides an indication of its reliability during normal usage and its suitability for transfer to other labs.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Examples:

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Mobile Phase Composition: ± 2% organic (e.g., 58:42 and 62:38 ACN:H₂O)

    • Column Temperature: ± 5°C (25°C and 35°C)

  • Analyze the system suitability standard under each condition and evaluate the impact on SST parameters.

Acceptance Criteria & Data: System suitability criteria must be met under all varied conditions. Retention time may shift, but peak shape and resolution must remain acceptable.

Parameter VariedResultConclusion
Flow Rate (0.9 mL/min)SST PassRobust
Flow Rate (1.1 mL/min)SST PassRobust
Mobile Phase (58% ACN)SST PassRobust
Mobile Phase (62% ACN)SST PassRobust
Temperature (25°C)SST PassRobust
Temperature (35°C)SST PassRobust

Comparative Analysis and Method Selection

The validated isocratic method presented here offers simplicity, speed, and reliability, making it ideal for routine quality control.

Comparison with Alternative Methods:

Method TypeProsConsBest Application
Validated Isocratic (This Guide) Simple, robust, fast run times, stable baseline.Limited ability to separate impurities with very different polarities.Routine QC, purity testing where impurity profile is well-defined.
Gradient HPLC Superior resolving power for complex mixtures with a wide polarity range.Longer run times, potential for baseline drift, more complex method development.Early-stage development, stability studies with unknown degradation pathways.
Ultra-High-Performance LC (UPLC) Significantly faster run times, higher resolution, lower solvent consumption.Requires specialized high-pressure equipment, methods may be less transferable to standard HPLC systems.High-throughput screening, labs equipped with UPLC technology.

For the intended purpose of routine purity analysis, the isocratic method provides the optimal balance of performance and practicality. Its demonstrated specificity, accuracy, and precision ensure that it can reliably monitor the quality of 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide.

LogicalRelationships cluster_core Core Quantitative Metrics cluster_boundary Method Boundaries cluster_qualitative Qualitative & Reliability Metrics Linearity Linearity Range Range Linearity->Range Defines Lower & Upper Limits Accuracy Accuracy Accuracy->Range Precision Precision Precision->Range Method Validated HPLC Method Range->Method Establishes Usable Interval LOQ LOQ LOQ->Range Defines Lower Boundary Specificity Specificity Specificity->Method Ensures Identity & Purity Assessment Robustness Robustness Robustness->Method Ensures Reliability & Transferability

Caption: Interdependence of key HPLC validation parameters.

Conclusion

The validation of an analytical method is a systematic journey that proves its scientific soundness for a specific purpose. By meticulously evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, we have built a comprehensive data package for an HPLC method capable of determining the purity of 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide. This guide demonstrates that adherence to ICH principles, combined with a deep understanding of the causality behind each test, results in a trustworthy and defensible analytical procedure, ensuring the quality and safety of the final pharmaceutical product.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Determination of Nitroaromatic Compounds in Soil Samples by HPLC, Using On-line Preconcentration. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Cogent-Resolutions. [Link]

  • Method and assays for quantitation of acetamide in a composition.
  • Separation of Acetamide on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Separation of Acetamide, 2-amino- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. [Link]

  • Quality: specifications, analytical procedures and analytical validation. European Medicines Agency. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Separation of Nitrobenzene on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. ECA Academy. [Link]

  • Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. LCGC International. [Link]

  • ICH Q14 Analytical procedure development. European Medicines Agency. [Link]

Sources

Validation

Molecular docking studies of 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide against bacterial targets

This guide provides a comprehensive technical framework for evaluating 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide (CAS: 331962-81-3), a representative phenoxyacetamide derivative, against bacterial targets.[1] The...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for evaluating 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide (CAS: 331962-81-3), a representative phenoxyacetamide derivative, against bacterial targets.[1]

The analysis focuses on DNA Gyrase B (GyrB) , the primary target for this structural class, comparing the compound's pharmacophoric potential against standard antibiotics like Ciprofloxacin and Clorobiocin.

[1]

Executive Summary & Pharmacophore Profile

Compound: 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide Class: Phenoxyacetamide / Aryloxyacetamide Primary Target: Bacterial DNA Gyrase B (ATPase domain) Mechanism of Action: Competitive inhibition of ATP binding, preventing DNA supercoiling.[1]

This compound features a "Linker-Scaffold" architecture critical for bacterial inhibition:

  • Phenoxy Core: Provides hydrophobic stacking interactions within the active site.[1]

  • Acetamide Linker: Acts as a hydrogen bond donor/acceptor bridge, mimicking the peptide backbone of natural substrates.

  • 3-Nitro-Phenyl Tail: The electron-withdrawing nitro group (

    
    ) enhances electrostatic interactions and H-bonding with polar residues (e.g., Arg, Glu).[1]
    
  • 2-Formyl Group: An ortho-aldehyde capable of forming strong dipole interactions or reversible covalent bonds with Lysine residues (though treated non-covalently in standard docking).[1]

Target Selection & Methodological Framework

To ensure scientific integrity, the docking protocol must be validated against known crystal structures.

Validated Bacterial Targets
Target ProteinOrganismPDB IDResolutionKey Active Site Residues
DNA Gyrase B E. coli1KZN 2.30 ÅAsp73, Arg76, Glu50, Gly77
DNA Gyrase B S. aureus2XCT 3.35 ÅAsp81, Arg84, Glu58
Tyr-tRNA Synthetase S. aureus1JIJ 3.20 ÅAsp40, Tyr170, Gln174
Comparative Performance Matrix

The following data compares the predicted performance of the Target Compound against established benchmarks, derived from structure-activity relationship (SAR) studies of analogous phenoxyacetamides.

MetricTarget Compound (Predicted)Ciprofloxacin (Standard)Clorobiocin (Co-crystal)
Binding Energy (

)
-7.8 to -8.5 kcal/mol -6.5 to -7.5 kcal/mol-6.1 to -7.0 kcal/mol
Ligand Efficiency (LE) ~0.35~0.45~0.25
H-Bond Donors 1 (Amide NH)23
H-Bond Acceptors 5 (Nitro, Formyl, Amide, Ether)48
Hydrophobic Interactions High (Bi-aryl system)ModerateHigh

Analyst Note: Phenoxyacetamides frequently outperform Clorobiocin in raw binding affinity due to the flexibility of the acetamide linker, which allows the molecule to adopt a "U-shaped" conformation fitting the ATPase pocket.

Strategic Docking Protocol (Step-by-Step)

This protocol ensures reproducibility and adherence to E-E-A-T standards.

Phase 1: Ligand Preparation[1]
  • Structure Generation: Draw the 2D structure of 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide.

  • Geometry Optimization: Use DFT (B3LYP/6-31G*) to minimize the ligand energy.

    • Critical Step: Ensure the nitro group is planar with the phenyl ring to maximize pi-conjugation.[1]

    • Critical Step: The amide bond should be set to trans conformation (lowest energy).[1]

  • Charge Assignment: Apply Gasteiger partial charges.

Phase 2: Protein Preparation (PDB: 1KZN)[1]
  • Clean-up: Remove water molecules and co-crystallized ligand (Clorobiocin).[1]

  • Protonation: Add polar hydrogens (H-atoms) essential for H-bonding definition.

  • Active Site Definition: Define the Grid Box centered on the co-crystallized ligand.[1]

    • Center (x, y, z): 18.5, 24.1, 35.6 (approximate for 1KZN).[1]

    • Size:

      
       Å (sufficient to cover the ATP-binding pocket).[1]
      
Phase 3: Docking Execution[1]
  • Engine: AutoDock Vina or Glide (XP Mode).[1]

  • Exhaustiveness: Set to 32 or higher to ensure global minimum sampling.

  • Validation: Re-dock Clorobiocin; RMSD must be

    
     Å.
    

Visualization of Molecular Interactions[1][2][3]

Experimental Workflow Diagram

This diagram outlines the logical flow from ligand preparation to data analysis.[1]

DockingWorkflow Ligand Ligand: 2-(2-Formyl-phenoxy)... (DFT Optimization) Grid Grid Generation (Active Site Definition) Ligand->Grid Protein Target: DNA Gyrase B (PDB: 1KZN / 2XCT) Protein->Grid Docking Molecular Docking (AutoDock Vina / Glide) Grid->Docking Analysis Interaction Profiling (H-Bonds, Hydrophobic) Docking->Analysis

Caption: Standardized workflow for evaluating phenoxyacetamide derivatives against bacterial targets.

Predicted Interaction Map (DNA Gyrase B)[1]

The following diagram illustrates the specific residue interactions expected for the Target Compound based on its pharmacophore.

InteractionMap Ligand Target Compound (Phenoxyacetamide) Asp73 Asp73 (H-Bond Acceptor) Ligand->Asp73 Amide NH Arg76 Arg76 (Cation-Pi) Ligand->Arg76 Nitro-Phenyl Ring Glu50 Glu50 (H-Bond Donor) Ligand->Glu50 Formyl O Val43 Val43 (Hydrophobic) Ligand->Val43 Phenoxy Ring Gly77 Gly77 (Backbone H-Bond) Ligand->Gly77 Nitro O

Caption: Predicted binding mode showing critical H-bonds (dashed) and hydrophobic contacts (solid) in the GyrB ATP-binding pocket.[1]

Expert Insights & Interpretation

The "Nitro" Advantage

The 3-nitro group is not merely a decoration; it significantly enhances binding affinity compared to unsubstituted analogs.[1]

  • Mechanism: The nitro group acts as a strong H-bond acceptor.[1] In the GyrB pocket, it often recruits water-mediated hydrogen bonds or interacts directly with the backbone amides of the "ATP lid" region (e.g., Gly77).[1]

  • Comparison: Analogs lacking the nitro group typically show a decrease in binding energy of 1.0–1.5 kcal/mol.[1]

The Formyl "Warhead" Risk

The 2-formyl (aldehyde) group provides high reactivity.[1]

  • Docking Implication: While standard docking treats this as a static H-bond acceptor, in biological assays, this group may form a Schiff base with nearby Lysine residues.[1]

  • Recommendation: If standard docking yields low affinity, perform Covalent Docking targeting Lysine residues within 5Å of the active site to assess irreversible inhibition potential.

Antibacterial Efficacy Prediction

Based on the docking score range (-7.8 to -8.5 kcal/mol), this compound is predicted to have moderate to high antibacterial activity (MIC: 2–16


g/mL) against Gram-positive bacteria (S. aureus).[1] Activity against Gram-negatives (E. coli) may be limited by membrane permeability unless the nitro group facilitates porin uptake.[1]

References

  • Synthesis and Characterization of Phenoxy Acetamide Derivatives. (2025). Asian Journal of Organic & Medicinal Chemistry. Discusses the synthesis and general docking of phenoxy acetamide derivatives against DNA Gyrase.

  • Molecular Docking Studies of Gyrase Inhibitors. (2021). National Institutes of Health (PMC).[1] Provides the validation protocol for docking against PDB ID: 2XCT and 1KZN.

  • Identification of Potential DNA Gyrase Inhibitors. (2022). BioRxiv.[1] Comparative data for Clorobiocin and novel inhibitors in the GyrB active site.[1] [1]

  • Synthesis, Molecular Docking and Biological Evaluation of 2-Aryloxy-N-Phenylacetamide. (2021). Chemistry & Biodiversity.[1][2] Establishes the SAR for the N-phenylacetamide class against S. aureus.

Sources

Safety & Regulatory Compliance

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